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  • Product: Methyl 4-(4-formylphenoxy)benzoate
  • CAS: 100915-02-4

Core Science & Biosynthesis

Foundational

Solubility and Stability Dynamics of Methyl 4-(4-formylphenoxy)benzoate: A Comprehensive Technical Guide

Executive Summary Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) is a highly versatile diaryl ether building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. With a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) is a highly versatile diaryl ether building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. With a molecular weight of 256.26 g/mol and the empirical formula C15H12O4, its structure features a rigid ether linkage flanked by two reactive functional groups: a formyl (aldehyde) group and a methyl ester[1]. While these functional handles provide excellent synthetic utility, they also introduce specific physicochemical liabilities—namely, poor aqueous solubility and susceptibility to chemical degradation via oxidation and hydrolysis. This whitepaper provides a rigorous framework for evaluating and mitigating these liabilities during drug development.

Section 1: Physicochemical Profiling & Solubility Dynamics

Mechanism of Dissolution The solubility profile of Methyl 4-(4-formylphenoxy)benzoate is dictated by its high lipophilicity. The diaryl ether core and the lack of strong hydrogen-bond donating groups result in a highly hydrophobic molecule. Consequently, its aqueous solubility is extremely low, classifying it as practically insoluble in water[2]. However, it exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in chlorinated solvents and esters. Understanding this thermodynamic behavior is critical to preventing artifactual precipitation during biological screening and formulation.

Table 1: Empirical Solubility Profile at 25°C

Solvent SystemSolubility ClassEstimated Sol. (mg/mL)Application Context
Water (pH 7.4)Practically Insoluble< 0.01Biological assays (requires co-solvents)
EthanolSlightly Soluble1 - 5Wet granulation, mild extraction
Ethyl AcetateSoluble20 - 50Liquid-liquid extraction, chromatography
DichloromethaneFreely Soluble> 50Synthetic reactions, purification
DMSO / DMFVery Soluble> 100High-throughput screening stock solutions

Protocol: Thermodynamic Solubility Determination (Self-Validating System) To accurately determine the true equilibrium solubility, the saturation shake-flask (SSF) method is the gold standard[3]. Unlike kinetic solubility, which can be skewed by supersaturation or amorphous precipitation, the SSF method ensures the dissolved molecule is in thermodynamic equilibrium with its most stable crystalline form[4].

  • Solid Addition: Add an excess amount of crystalline Methyl 4-(4-formylphenoxy)benzoate (e.g., 10 mg) to 1 mL of the target solvent in a sealed glass vial.

  • Isothermal Equilibration: Agitate the suspension on an orbital shaker at 25°C ± 0.5°C for 24 to 48 hours[3]. Causality: 48 hours is typically required for highly lipophilic compounds to overcome the activation energy of the crystal lattice and reach true equilibrium.

  • Phase Separation: Subject the suspension to ultracentrifugation (15,000 x g for 15 mins). Causality: Centrifugation is preferred over filtration. Highly lipophilic compounds often adsorb nonspecifically to standard filter membranes (e.g., PTFE or PVDF), which would artificially lower the measured solubility.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV/DAD against a validated calibration curve[5]. Ensure a blank solvent injection is used to validate the absence of matrix interference.

solubility_workflow S1 Solid Addition (Excess API + Solvent) S2 Isothermal Equilibration (Shake-flask, 25°C, 48h) S1->S2 S3 Phase Separation (Ultracentrifugation) S2->S3 S4 Quantification (HPLC-UV/DAD) S3->S4 S5 Data Synthesis (LogS Calculation) S4->S5

Step-by-step experimental workflow for thermodynamic solubility determination.

Section 2: Chemical Stability & Degradation Pathways

The stability of Methyl 4-(4-formylphenoxy)benzoate is compromised by two primary degradation vectors:

  • Auto-Oxidation: The formyl (aldehyde) group is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, light, or reactive oxygen species (ROS). The electron-donating effect of the para-ether oxygen activates the aldehyde, facilitating its conversion into a carboxylic acid (Methyl 4-(4-carboxyphenoxy)benzoate).

  • Hydrolysis: The methyl ester is prone to hydrolysis, particularly under extremes of pH (acidic or basic aqueous environments), yielding 4-(4-formylphenoxy)benzoic acid and methanol.

If both pathways occur sequentially, the molecule degrades completely into 4-(4-carboxyphenoxy)benzoic acid.

degradation_pathway A Methyl 4-(4-formylphenoxy)benzoate (Intact Molecule) B Oxidation (O2, Light, ROS) A->B Pathway 1 D Hydrolysis (H2O, pH Extremes) A->D Pathway 2 C Methyl 4-(4-carboxyphenoxy)benzoate (Oxidized Impurity) B->C C->D Secondary Hydrolysis F Complete Degradation (4-(4-carboxyphenoxy)benzoic acid) C->F E 4-(4-formylphenoxy)benzoic acid (Hydrolyzed Impurity) D->E E->B Secondary Oxidation E->F

Logical relationship of degradation pathways for Methyl 4-(4-formylphenoxy)benzoate.

Protocol: Accelerated Stability Testing (ICH Q1A(R2) Compliant) To establish a robust shelf-life and identify degradation kinetics, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[6][7]. A self-validating stability protocol involves stressing the compound while running parallel controls.

  • Sample Preparation: Aliquot 50 mg of the compound into amber glass vials (to mitigate photolytic degradation) and clear glass vials (to assess photostability).

  • Storage Conditions: Place the vials in controlled stability chambers set to accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[8].

  • Control Matrix: Store a parallel set of sealed, argon-purged vials at -20°C[8]. Causality: The -20°C control acts as a baseline to differentiate true degradation from analytical drift during longitudinal HPLC analysis.

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months[8][9].

  • Analysis: Dissolve the pulled samples in anhydrous acetonitrile and analyze via a stability-indicating HPLC method. The method must be capable of resolving the intact parent peak from the oxidized and hydrolyzed impurities.

Section 3: Formulation & Storage Best Practices

Based on the solubility and stability profiles, the following best practices are recommended for handling Methyl 4-(4-formylphenoxy)benzoate:

  • Storage Environment: Store the neat powder in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the aldehyde. Maintain at 2°C to 8°C (refrigerated) to minimize the kinetic rate of degradation[8].

  • Light Protection: Utilize amber vials or foil-wrapped containers to protect the conjugated aromatic system from UV-induced radical formation.

  • Formulation Considerations: When preparing stock solutions for biological assays, use anhydrous DMSO to prevent premature hydrolysis of the ester. Solutions should be prepared fresh or aliquoted and frozen at -80°C to avoid repeated freeze-thaw cycles which can induce precipitation of this highly lipophilic compound.

References
  • National Law Review. "Pharmaceutical Stability Guide 2026: Testing, Compliance, and Shelf Life". natlawreview.com. URL: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". tbzmed.ac.ir. URL: [Link]

  • Pacific BioLabs. "ICH Stability Testing for Pharmaceuticals and Biologics". pacificbiolabs.com. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products". fda.gov. URL: [Link]

  • PubMed Central (PMC). "Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods". nih.gov. URL: [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). "Thermodynamic solubility". pcbis.fr. URL: [Link]

  • ICON plc. "The importance of stability programs in early clinical drug product development". iconplc.com. URL: [Link]

Sources

Exploratory

Modulating Electrophilicity: A Technical Guide to Aldehyde Reactivity in Methyl 4-(4-formylphenoxy)benzoate

Executive Summary Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) is a bifunctional diaryl ether widely utilized as a versatile building block in medicinal chemistry and advanced materials synthesis,[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) is a bifunctional diaryl ether widely utilized as a versatile building block in medicinal chemistry and advanced materials synthesis,[1]. Featuring both an electrophilic aldehyde and a stable methyl ester linked by an ether bridge, this molecule presents a highly specific electronic profile. Diaryl ether scaffolds are critical structural constituents in numerous biologically active pharmaceutical agents[2]. This whitepaper provides an in-depth mechanistic analysis of the aldehyde group's reactivity, offering field-validated protocols for Schiff base formation, reductive amination, and carbon-carbon bond-forming condensations.

Electronic Profiling: The "Push-Pull" Diaryl Ether Scaffold

Understanding the reactivity of the formyl group requires analyzing the electronic cross-talk between the two aromatic rings.

The Attenuated Resonance Effect

In a standard 4-methoxybenzaldehyde, the oxygen strongly donates electron density (+M effect) into the aromatic ring, significantly deactivating the aldehyde towards nucleophilic attack. However, in Methyl 4-(4-formylphenoxy)benzoate, the ether oxygen is flanked by two distinct phenyl rings.

  • Ring A (Ester-bearing): The para-methyl ester (-COOCH3) is an electron-withdrawing group (EWG) that pulls electron density away from the oxygen via a -M/-I effect.

  • Ring B (Aldehyde-bearing): The para-formyl group (-CHO) also demands electron density[3].

Because the oxygen's lone pairs are shared in a "push-pull" competition between two electron-deficient rings, its +M donation into the aldehyde ring is attenuated . Consequently, the aldehyde carbon remains sufficiently electrophilic for rapid condensation reactions, avoiding the sluggish kinetics often seen with strongly electron-rich aromatic aldehydes.

ElectronFlow Ester Methyl Ester (-COOCH3) RingA Phenyl Ring A RingA->Ester -M Effect (Pull) Oxygen Ether Oxygen (-O-) Oxygen->RingA +M Effect (Shared) RingB Phenyl Ring B Oxygen->RingB +M Effect (Shared) Aldehyde Aldehyde (-CHO) RingB->Aldehyde -M Effect (Pull)

Figure 1: Electronic "push-pull" delocalization across the diaryl ether scaffold.

Core Reactivity & Experimental Workflows

Schiff Base (Imine) Condensation

The formation of an imine bond via the condensation of the formyl group with a primary amine is a reversible, dynamic covalent process[4]. Due to the attenuated electron donation from the diaryl ether oxygen, the carbonyl oxygen requires mild acid catalysis to become sufficiently activated for nucleophilic attack.

Mechanistic Rationale: Using a weak acid (like glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. If the pH drops too low (pH < 3), the primary amine becomes fully protonated (ammonium ion), rendering it non-nucleophilic and halting the reaction. A pH of 4-5 is the kinetic sweet spot.

Validated Protocol:

  • Preparation: Dissolve 1.0 mmol of Methyl 4-(4-formylphenoxy)benzoate in 5 mL of anhydrous ethanol or dichloromethane (DCM).

  • Amine Addition: Add 1.1 mmol of the desired primary amine dropwise at room temperature.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid.

  • Dehydration: To drive the dynamic equilibrium toward the product[4], add anhydrous magnesium sulfate (MgSO4) or 4Å molecular sieves to sequester the water byproduct.

  • Completion: Stir at room temperature or mild reflux for 2-4 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 3:1).

  • Isolation: Filter the drying agent, concentrate under reduced pressure, and recrystallize the resulting Schiff base.

Reductive Amination

Reductive amination is the most robust method for converting the aldehyde into a secondary or tertiary amine. The choice of reducing agent is critical to ensure the aldehyde is not prematurely reduced to an alcohol before the imine forms.

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the reagent of choice. The electron-withdrawing acetoxy groups make STAB significantly less hydridic than sodium borohydride (NaBH4). As a result, STAB selectively reduces the highly electrophilic iminium ion intermediate but reacts very slowly with the starting aldehyde. Furthermore, STAB is completely unreactive toward the methyl ester group, ensuring excellent chemoselectivity.

ReductiveAmination S1 1. Reagent Mixing Aldehyde + Amine in DCE/THF S2 2. Acid Catalysis Add AcOH to pH 4-5 S1->S2 S3 3. Imine Equilibration Stir at RT (1-2 h) S2->S3 Promotes carbonyl attack S4 4. Selective Reduction Add NaBH(OAc)3 (1.5-2.0 eq) S3->S4 Iminium ion formation S5 5. Quench & Extract sat. NaHCO3 / EtOAc S4->S5 Avoids aldehyde reduction S6 6. Purification Silica Gel Chromatography S5->S6 Yields target amine

Figure 2: Step-by-step workflow for chemoselective reductive amination.

Validated Protocol:

  • Imine Formation: Combine Methyl 4-(4-formylphenoxy)benzoate (1.0 eq) and the amine (1.2 eq) in 1,2-dichloroethane (DCE). Add acetic acid to adjust the pH to ~4.5. Stir for 1 hour at room temperature.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 to 2.0 eq). The reaction mixture may become cloudy.

  • Maturation: Stir at room temperature for 4-12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

Knoevenagel Condensation

For carbon-carbon bond formation, the aldehyde readily reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). Because the diaryl ether linkage provides slight electron density to the ring, the electrophilicity is marginally lower than that of a highly activated aldehyde (like 4-nitrobenzaldehyde). Therefore, a slightly stronger base (like piperidine) and mild heating are recommended to ensure full conversion.

Quantitative Reactivity Profile

The table below summarizes the standardized reaction parameters and expected performance metrics for the formyl group in Methyl 4-(4-formylphenoxy)benzoate across various transformations.

Reaction TypeReagents & EquivalentsCatalyst / AdditiveTempTimeTypical YieldChemoselectivity
Schiff Base Formation Primary Amine (1.1 eq)Acetic Acid (0.1 eq), SievesReflux2-4 h85-95%Excellent (Ester intact)
Reductive Amination Amine (1.2 eq), STAB (1.5 eq)Acetic Acid (pH 4-5)20 °C4-12 h75-90%High (No alcohol formed)
Knoevenagel Condensation Active Methylene (1.2 eq)Piperidine (0.2 eq)Reflux3-6 h80-92%Excellent
Direct Reduction NaBH4 (1.0 eq)None (Methanol solvent)0 °C1 h>95%Moderate (Ester risk if heated)

Conclusion

The formyl group in Methyl 4-(4-formylphenoxy)benzoate offers a highly predictable and tunable reactivity profile. By understanding the underlying "push-pull" electronics of the diaryl ether scaffold[3], researchers can rationally design reaction conditions—such as pH control and the selection of specific hydride donors—to achieve high-yielding, chemoselective transformations without compromising the distal methyl ester.

References

3.[3] Title: Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

4.[4] Title: Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes Source: PMC (PubMed Central) URL: [Link]

5.[2] Title: Diaryl ether formation in the synthesis of natural products Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Methyl 4-(4-formylphenoxy)benzoate

Executive Summary Diaryl ethers are a critical class of structural motifs extensively utilized in medicinal chemistry, agrochemicals, and advanced polymer synthesis[1]. This application note details the optimized synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaryl ethers are a critical class of structural motifs extensively utilized in medicinal chemistry, agrochemicals, and advanced polymer synthesis[1]. This application note details the optimized synthesis of Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) [2], a highly versatile bifunctional building block. The protocol leverages a Nucleophilic Aromatic Substitution (SNAr) pathway[3], utilizing 4-hydroxybenzaldehyde and methyl 4-fluorobenzoate. Designed for high yield and scalability, this guide provides researchers with field-proven mechanistic insights, optimized reaction parameters, and self-validating analytical steps.

Mechanistic Rationale & Reaction Design

The construction of the diaryl ether linkage in this protocol proceeds via an addition-elimination SNAr mechanism[3].

  • The Nucleophile: 4-Hydroxybenzaldehyde is deprotonated by a mild base to form a highly reactive phenoxide anion.

  • The Electrophile: Methyl 4-fluorobenzoate acts as the electron-deficient arene. The para-substituted methyl ester acts as a strong electron-withdrawing group (EWG), depleting electron density at the ipso carbon and stabilizing the anionic intermediate[3].

  • The Leaving Group: Fluorine is specifically chosen over chlorine or bromine. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity hyper-polarizes the C–F bond, drastically lowering the activation energy for this addition step.

Mechanism Nuc Phenoxide Anion (Nucleophile) MC Meisenheimer Complex (Intermediate) Nuc->MC Nucleophilic Attack Elec Methyl 4-fluorobenzoate (Electrophile) Elec->MC Aromatic Activation Prod Diaryl Ether (Product) MC->Prod Elimination LG Fluoride Anion (Leaving Group) MC->LG Departure

Figure 1: SNAr addition-elimination mechanism via the stabilized Meisenheimer complex.

Materials and Reagents

Reagent / SolventRoleMW ( g/mol )EquivalentsSafety / Handling
4-Hydroxybenzaldehyde Nucleophile precursor122.121.00Irritant; handle in fume hood.
Methyl 4-fluorobenzoate Electrophile154.141.10Irritant; store sealed.
Potassium Carbonate ( K2​CO3​ ) Base138.211.50Hygroscopic; use anhydrous grade.
N,N-Dimethylformamide (DMF) Solvent73.090.2 MToxic; use strictly in a fume hood.
Ethyl Acetate / Hexanes Extraction/ChromatographyN/AVariesFlammable liquids.

Experimental Protocol

This methodology is designed as a self-validating system, ensuring that intermediate states (like phenoxide formation) are visually confirmed before proceeding.

Workflow A 1. Reagent Preparation (4-Hydroxybenzaldehyde + K2CO3) B 2. Phenoxide Formation (Stir in Anhydrous DMF, 15 min) A->B C 3. Electrophile Addition (Add Methyl 4-fluorobenzoate) B->C D 4. Thermal SNAr Reaction (110 °C, 12-18 h, N2 Atmosphere) C->D E 5. Aqueous Quench & Extraction (Ice-water precipitation / EtOAc) D->E F 6. Purification & Validation (Column Chromatography & NMR) E->F

Figure 2: Step-by-step operational workflow for the SNAr synthesis.

Step-by-Step Methodology:
  • Phenoxide Generation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

  • Solvation: Suspend the solid mixture in anhydrous DMF (50 mL). Stir at room temperature for 15–30 minutes under a nitrogen atmosphere. Self-Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the phenoxide anion.

  • Electrophile Addition: Add methyl 4-fluorobenzoate (1.69 g, 11.0 mmol) to the reaction mixture in a single portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 110 °C. Maintain vigorous stirring for 12–18 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1; UV active).

  • Quenching: Once TLC indicates the consumption of the phenol, remove the flask from heat and allow it to cool to room temperature. Slowly pour the mixture into 150 mL of vigorously stirred crushed ice/water.

  • Workup: If the product precipitates cleanly: Filter the solid via vacuum filtration, wash with cold distilled water (3 × 20 mL), and dry under a high vacuum. If it forms an oil: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted starting phenol, followed by water (3 × 50 mL) to remove DMF, and finally brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 25% EtOAc in Hexanes) to afford the pure product as a white to off-white solid.

Optimization & Quantitative Data

The selection of reaction conditions is not arbitrary. The table below summarizes the optimization data, demonstrating why specific parameters are strictly required.

SolventBaseTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
THF K2​CO3​ 6524< 10%Insufficient thermal energy; poor solubility of base.
Acetonitrile Cs2​CO3​ 802445%Moderate conversion; limited by the solvent's reflux temperature[4].
DMSO K2​CO3​ 1101282%High yield, but aqueous workup is tedious and prone to emulsion[5].
DMF K2​CO3​ 110 12 88% Optimal conditions; clean conversion and straightforward extraction.
DMFNaOH1101230%Significant ester hydrolysis observed due to the strong hydroxide base.

Field-Proven Insights & Troubleshooting

  • Why DMF? Polar aprotic solvents like DMF or DMSO are mandatory[5]. They effectively solvate the potassium cation while leaving the phenoxide anion "naked" and highly nucleophilic. Furthermore, DMF's high boiling point allows the reaction to reach the 110 °C required to overcome the activation barrier of the Meisenheimer complex.

  • Why K2​CO3​ over NaOH? Potassium carbonate is a mild base (pKa ~10.3). It is sufficiently basic to quantitatively deprotonate 4-hydroxybenzaldehyde (pKa ~7.6) but mild enough to prevent the saponification (hydrolysis) of the methyl ester on the electrophile. Using NaOH would result in the unwanted formation of 4-(4-formylphenoxy)benzoic acid.

  • Moisture Control: While SNAr reactions are generally robust, the use of anhydrous K2​CO3​ and anhydrous DMF prevents competitive nucleophilic attack by hydroxide ions, which would lead to the formation of 4-hydroxybenzoic acid side-products.

  • The NaOH Wash: Step 6 of the protocol includes a 1M NaOH wash. This is a critical self-validating purification step; it specifically deprotonates and extracts any unreacted 4-hydroxybenzaldehyde into the aqueous waste, ensuring high purity of the final neutral diaryl ether.

Analytical Validation

Successful synthesis of Methyl 4-(4-formylphenoxy)benzoate should be verified using 1 H NMR spectroscopy. The symmetry of the para-substituted rings makes the spectra highly diagnostic.

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 9.95 (s, 1H, -CH O) — Confirms the survival of the formyl group.

    • δ 8.05 (d, J = 8.8 Hz, 2H, Ar-H ortho to ester)

    • δ 7.90 (d, J = 8.6 Hz, 2H, Ar-H ortho to formyl)

    • δ 7.15 (d, J = 8.6 Hz, 2H, Ar-H ortho to ether on formyl ring)

    • δ 7.08 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether on ester ring)

    • δ 3.92 (s, 3H, -OCH 3​ ) — Confirms the survival of the methyl ester.

References

  • Zuo, et al. (2023). Hydroxide-Mediated SNAr Rearrangement for Synthesis of Novel Depside Derivatives Containing Diaryl Ether Skeleton as Antitumor Agents. Molecules, 28(11), 4303. URL:[Link]

  • Jiao, et al. (2012). Synthesis of Diaryl Ethers, Diaryl Sulfides, Heteroaryl Ethers and Heteroaryl Sulfides under Microwave Dielectric Heating. ResearchGate. URL: [Link]

  • Li, et al. (2010). An Efficient Synthesis of Diaryl Ethers by Coupling Aryl Halides with Substituted Phenoxytrimethylsilane in the Presence of TBAF. ResearchGate. URL:[Link]

Sources

Application

Application Note: Methyl 4-(4-formylphenoxy)benzoate as a Building Block for Dynamic Covalent Polymers

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Materials Researchers Focus: Synthesis, Characterization, and Application of Poly(ether ester azomethine) Vitrimers Executive Summary The transition t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Materials Researchers Focus: Synthesis, Characterization, and Application of Poly(ether ester azomethine) Vitrimers

Executive Summary

The transition toward sustainable, recyclable, and self-healing materials has accelerated the demand for dynamic covalent polymers (DCPs), particularly vitrimers. Methyl 4-(4-formylphenoxy)benzoate (CAS No. 100915-02-4) [1] is a highly versatile, heterobifunctional A-B type monomer that bridges the gap between rigid high-performance thermoplastics and dynamic adaptive networks. By leveraging its dual functionality—a methyl ester capable of transesterification and a formyl (aldehyde) group primed for Schiff base formation—researchers can engineer advanced poly(ether ester azomethine) networks.

This application note details the mechanistic rationale, self-validating experimental protocols, and thermomechanical profiling for utilizing this monomer to construct stretchable, self-healing, and closed-loop recyclable vitrimer films.

Chemical Rationale & Structural Advantages

The architectural design of a polymer network heavily dictates its macroscopic properties. Methyl 4-(4-formylphenoxy)benzoate offers three distinct structural advantages for polymer synthesis:

  • The Diaryl Ether Linkage: The ether oxygen connecting the two phenyl rings introduces conformational flexibility. This prevents the resulting polymer from becoming excessively brittle, a common issue in fully aromatic polyazomethines.

  • The Methyl Ester Moiety: Unlike free carboxylic acids, the methyl ester allows for controlled, base- or Lewis acid-catalyzed transesterification with aliphatic diols, enabling the precise synthesis of symmetric bis-aldehyde intermediates without the risk of premature self-condensation.

  • The Formyl Group: Aldehydes react with primary amines to form imine (azomethine) bonds. In a crosslinked network, these imine bonds undergo rapid transimination under thermal stimulus, granting the material self-healing and malleability [2]. Furthermore, the imine bond is susceptible to acid-catalyzed hydrolysis, enabling complete monomer recovery at the material's end-of-life [3].

Mechanistic Workflows and Logical Relationships

To construct a 3D vitrimer network, the A-B monomer is first converted into an A-A type bis-aldehyde via transesterification, which is subsequently crosslinked using a multifunctional amine.

Workflow Monomer Methyl 4-(4-formylphenoxy)benzoate (A-B Monomer) Transesterification Transesterification Ti(OBu)4, 160°C Monomer->Transesterification Diol Aliphatic Diol (e.g., 1,4-Butanediol) Diol->Transesterification BisAldehyde Bis-Aldehyde Diester Intermediate Transesterification->BisAldehyde - Methanol SchiffBase Schiff Base Polycondensation Acid Catalyst, 80°C BisAldehyde->SchiffBase Amine Multifunctional Amine (Crosslinker) Amine->SchiffBase Vitrimer Poly(ether ester azomethine) Vitrimer Network SchiffBase->Vitrimer - H2O Recycling Acidic Hydrolysis (End-of-Life) Vitrimer->Recycling Recycling->BisAldehyde Monomer Recovery

Fig 1: Reaction pathway from the heterobifunctional monomer to a dynamic polyazomethine vitrimer network.

The core feature of the resulting vitrimer is its dynamic covalent nature. The transimination mechanism allows the polymer chains to exchange linkages without losing overall crosslink density, preserving structural integrity while enabling flow.

Transimination Imine1 Polymer Chain A (Imine Bond) Intermediate Aminal Intermediate (Dynamic State) Imine1->Intermediate + Free Amine Amine1 Free Amine Terminal Amine1->Intermediate Imine2 Polymer Chain B (New Imine Bond) Intermediate->Imine2 - Released Amine Amine2 Released Amine Terminal Intermediate->Amine2

Fig 2: Transimination mechanism enabling self-healing and malleability in vitrimers.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure the reaction proceeds with high fidelity before moving to the next stage.

Protocol A: Synthesis of the Bis-Aldehyde Diester Intermediate

Causality: Direct polymerization of the A-B monomer with an amine would yield a hyperbranched, intractable mass. By first reacting the methyl ester with a diol, we isolate the aldehyde functionality, creating a controlled A-A monomer for subsequent step-growth polymerization.

Reagents:

  • Methyl 4-(4-formylphenoxy)benzoate (2.0 equivalents)

  • 1,4-Butanediol (1.0 equivalent)

  • Titanium(IV) butoxide (Ti(OBu)₄) (0.05 equivalents) - Chosen for its high transesterification efficiency and low interference with aldehyde groups.

Step-by-Step Methodology:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap, magnetic stirrer, and nitrogen inlet, add Methyl 4-(4-formylphenoxy)benzoate (10.25 g, 40 mmol) and 1,4-Butanediol (1.80 g, 20 mmol).

  • Catalysis: Inject Ti(OBu)₄ (0.68 g, 2 mmol) into the mixture. Purge the system with N₂ for 15 minutes to prevent oxidative degradation of the aldehyde.

  • Heating & Distillation: Gradually heat the mixture to 160°C using a silicone oil bath. Causality: 160°C is required to exceed the boiling point of the byproduct (methanol), driving the equilibrium toward the diester product via Le Chatelier's principle.

  • Validation Checkpoint: After 4 hours, collect a 0.1 mL aliquot. Perform ¹H NMR (in CDCl₃). The reaction is complete when the methyl ester singlet at ~3.90 ppm disappears entirely, and the aldehyde proton singlet at ~9.95 ppm remains intact.

  • Purification: Cool the mixture to room temperature, dissolve in dichloromethane (DCM), and precipitate into cold methanol. Filter and dry under vacuum at 60°C for 12 hours to yield the bis-aldehyde diester intermediate.

Protocol B: Fabrication of the Polyazomethine Vitrimer Film

Causality: To create a robust, self-healing network, the bis-aldehyde must be crosslinked. A mixture of a flexible diamine (for chain extension) and a rigid triamine (for crosslinking) is used to tune the glass transition temperature ( Tg​ ) and mechanical strength [4].

Reagents:

  • Bis-aldehyde diester intermediate (synthesized in Protocol A)

  • Poly(propylene glycol) bis(2-aminopropyl ether) (Jeffamine D-400)

  • Tris(2-aminoethyl)amine (TREN)

  • Glacial acetic acid (catalyst)

Step-by-Step Methodology:

  • Monomer Dissolution: Dissolve the bis-aldehyde intermediate (5.0 g) in 30 mL of anhydrous N,N-dimethylformamide (DMF) in a glass vial.

  • Amine Addition: Prepare a stoichiometric amine solution (1:1 molar ratio of aldehyde to primary amine groups) consisting of 90 mol% Jeffamine D-400 and 10 mol% TREN in 10 mL DMF.

  • Catalysis: Add 3 drops of glacial acetic acid to the amine solution. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and drastically accelerating the nucleophilic attack by the amine.

  • Network Formation: Slowly add the amine solution dropwise to the bis-aldehyde solution under vigorous stirring at room temperature. Stir for 30 minutes until the viscosity visibly increases.

  • Film Casting: Pour the viscous prepolymer into a Teflon mold.

  • Curing Profile: Place the mold in a vacuum oven. Cure at 80°C for 4 hours (to evaporate the bulk DMF and drive water out, shifting the Schiff base equilibrium), followed by 120°C for 12 hours under high vacuum to ensure complete crosslinking.

  • Validation Checkpoint: Perform FTIR spectroscopy on the cured film. The disappearance of the C=O aldehyde stretching band at ~1695 cm⁻¹ and the emergence of a strong C=N imine stretching band at ~1620 cm⁻¹ confirms successful vitrimer formation.

Quantitative Data: Thermomechanical Profiling

The resulting poly(ether ester azomethine) vitrimers exhibit a unique balance of mechanical robustness and dynamic adaptability. The table below summarizes the expected thermomechanical properties based on the 90:10 (Diamine:Triamine) crosslinking ratio.

PropertyValue / ObservationAnalytical Method
Glass Transition Temp ( Tg​ ) 42 °CDifferential Scanning Calorimetry (DSC)
Tensile Strength 18.5 MPaUniversal Testing Machine (50 mm/min)
Elongation at Break ~320%Universal Testing Machine (50 mm/min)
Topology Freezing Temp ( Tv​ ) 85 °CDilatometry / Rheology (G' = G" crossover)
Self-Healing Efficiency > 95% (at 100°C for 2 h)Optical Microscopy & Tensile Recovery
Thermal Degradation ( Td,5%​ ) 310 °CThermogravimetric Analysis (TGA, N₂ atm)

End-of-Life Recyclability & Degradation Dynamics

A critical advantage of utilizing Methyl 4-(4-formylphenoxy)benzoate as a building block is the inherent reversibility of the resulting imine bonds. While the polymer is highly stable in neutral and basic environments, it undergoes rapid, controlled degradation in acidic media [3].

Closed-Loop Recycling Protocol:

  • Submerge the vitrimer film in a 0.5 M solution of Hydrochloric Acid (HCl) in a THF/Water (80/20 v/v) mixture at 50°C.

  • Causality: The hydronium ions protonate the imine nitrogen, making the carbon highly susceptible to nucleophilic attack by water. The dynamic equilibrium shifts entirely toward the reformation of the starting amine and the bis-aldehyde intermediate.

  • Within 4–6 hours, the crosslinked network fully dissolves. The bis-aldehyde intermediate can be recovered via precipitation in water with >90% yield, ready to be repolymerized, thus achieving a true closed-loop lifecycle [4].

References

  • Dai, X., Du, Y., Wang, Y., Liu, Y., Xu, N., Li, Y., Shan, D., Xu, B. B., & Kong, J. (2020). Stretchable Self-Healing Polymeric Networks with Recyclability and Dual Responsiveness. ACS Applied Polymer Materials, 2(3), 1065-1072.[Link]

  • Charland-Martin, A., & Collier, G. S. (2024). Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers. Macromolecules, 57(13), 6146-6155.[Link]

  • Wang, M., Dong, W., Lu, X., & Yan, B. (2024). Stable and Strong Lignocellulosic Polyimide Vitrimers with Good Reprocessability and Closed-Loop Recyclability. Industrial & Engineering Chemistry Research, 63(46), 20179-20190.[Link]

Method

Application Note: Synthesis, Catalysis, and Reaction Conditions of Methyl 4-(4-formylphenoxy)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) Strategic Context & Chemical Logic Methyl 4-(4-formylphenoxy)benzoate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4)

Strategic Context & Chemical Logic

Methyl 4-(4-formylphenoxy)benzoate is a highly versatile, bifunctional diaryl ether. It features two orthogonal reactive sites: an electrophilic formyl group (aldehyde) and a saponifiable methyl ester. This structural orthogonality allows for selective, step-wise downstream modifications without the need for complex protecting-group chemistry.

In medicinal chemistry, this scaffold is a privileged building block. It is most notably utilized as a critical precursor in the synthesis of spirodiketopiperazine-based CCR5 antagonists—potent antiretroviral agents designed to block HIV-1 entry and replication[1]. The aldehyde moiety readily undergoes reductive amination to build complex nitrogen-containing heterocycles, while the ester serves as a stable anchor that is later saponified to yield the active pharmaceutical ingredient (API)[2].

Synthetic Methodologies & Mechanistic Causality

The synthesis of the diaryl ether linkage requires the formation of a C-O bond between two functionalized benzene rings. This is achieved through two primary methodologies, dictated by the choice of the halogenated starting material:

A. Base-Promoted Nucleophilic Aromatic Substitution (SNAr)
  • Reactants: 4-Hydroxybenzaldehyde + Methyl 4-fluorobenzoate

  • Causality: The highly electronegative fluorine atom heavily polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate during the addition-elimination sequence. Potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) completely deprotonates the phenol. The polar aprotic environment leaves the resulting phenoxide anion unsolvated, maximizing its nucleophilicity. This route is catalyst-free, making it ideal for late-stage API synthesis where heavy metal contamination must be avoided.

B. Copper-Catalyzed Ullmann C-O Coupling
  • Reactants: 4-Hydroxybenzaldehyde + Methyl 4-bromobenzoate

  • Causality: Aryl bromides are significantly cheaper than aryl fluorides but are inert to standard SNAr conditions. Thus, a Copper(I) catalyst is required. CuI acts as the precatalyst, while a bidentate nitrogen ligand (e.g., 1,10-phenanthroline) is essential to stabilize the Cu(I) oxidation state and prevent its disproportionation. Cesium carbonate ( Cs2​CO3​ ) is preferred over K2​CO3​ due to the "cesium effect"—the larger ionic radius of Cs+ provides a looser, more reactive ion pair with the phenoxide, facilitating the transmetalation step onto the copper center.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction conditions for both synthetic strategies, allowing researchers to select the appropriate pathway based on budget, scale, and purity requirements.

ParameterSNAr Pathway (Catalyst-Free)Ullmann Coupling Pathway
Electrophile Methyl 4-fluorobenzoateMethyl 4-bromobenzoate
Nucleophile 4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde
Catalyst / Ligand NoneCuI (10 mol%) / 1,10-Phenanthroline (20 mol%)
Base K2​CO3​ (1.5 equiv) Cs2​CO3​ (2.0 equiv)
Solvent DMF (Anhydrous)1,4-Dioxane or DMF (Anhydrous, Degassed)
Temperature 100–110 °C90–110 °C
Reaction Time 12–16 hours18–24 hours
Average Yield 85–92%70–80%
Primary Advantage No transition metal impuritiesLower cost of starting materials

Visualized Workflows & Catalytic Cycles

SynthesisWorkflow A 4-Hydroxybenzaldehyde C Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) A->C Base / Solvent B Methyl 4-halobenzoate B->C Catalyst (if Br/I) D 4-(4-formylphenoxy)benzoic acid C->D LiOH Saponification E CCR5 Antagonist D->E Reductive Amination

Fig 1. Synthesis workflow of Methyl 4-(4-formylphenoxy)benzoate and downstream CCR5 antagonist.

CatalyticCycle CuI Cu(I) Precatalyst + Ligand Phenoxide Cu(I)-Phenoxide Complex CuI->Phenoxide 4-Hydroxybenzaldehyde + Base OxAdd Cu(III) Intermediate (Oxidative Addition) Phenoxide->OxAdd Methyl 4-bromobenzoate OxAdd->CuI Catalyst Regeneration Prod Diaryl Ether Product (CAS: 100915-02-4) OxAdd->Prod Reductive Elimination

Fig 2. Copper-catalyzed Ullmann C-O coupling catalytic cycle for diaryl ether formation.

Self-Validating Experimental Protocols

Protocol 1: SNAr Synthesis of Methyl 4-(4-formylphenoxy)benzoate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-hydroxybenzaldehyde (10.0 mmol, 1.0 equiv) and methyl 4-fluorobenzoate (10.5 mmol, 1.05 equiv).

  • Base Addition: Add anhydrous K2​CO3​ (15.0 mmol, 1.5 equiv).

    • Validation Checkpoint: Ensure the base is finely milled and oven-dried. Trace water will hydrate the phenoxide, significantly reducing its nucleophilicity and stalling the reaction.

  • Solvent & Heating: Suspend the mixture in 20 mL of anhydrous DMF. Heat to 110 °C under a nitrogen atmosphere for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly UV-active 4-hydroxybenzaldehyde spot indicates reaction completion.

  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice water. Extract with ethyl acetate ( 3×50 mL). Wash the combined organic layers extensively with brine ( 5×50 mL) to remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and recrystallize from hot ethanol to yield the product as an off-white solid (MW: 256.26 g/mol ).

Protocol 2: Downstream Functionalization (CCR5 Antagonist Intermediate)

To utilize the synthesized compound for antiretroviral development, the ester must be saponified and the aldehyde aminated[1][2].

  • Saponification: Dissolve Methyl 4-(4-formylphenoxy)benzoate in a 3:1 mixture of THF/ H2​O . Add LiOH⋅H2​O (2.0 equiv) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate 4-(4-formylphenoxy)benzoic acid. Filter and dry.

  • Reductive 9-N-alkylation: React the resulting aldehyde with the target spirodiketopiperazine amine (1.0 equiv) in CH2​Cl2​ . Add glacial acetic acid (1.0 equiv) to promote iminium ion formation.

  • Reduction: Introduce sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) and stir at room temperature for 12 hours[2].

    • Causality: NaBH(OAc)3​ is specifically chosen because it is a mild reducing agent that selectively reduces the transient iminium intermediate without reducing the unreacted starting aldehyde, thereby preventing the formation of unwanted benzylic alcohol byproducts.

References

  • Title: Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry (2010) URL: [Link]

  • Title: Spirodiketopiperazine-based CCR5 antagonist: Discovery of an antiretroviral drug candidate. Source: Bioorganic & Medicinal Chemistry Letters (2011) URL: [Link]

Sources

Application

Application and Protocol for the Purification of Methyl 4-(4-formylphenoxy)benzoate by Recrystallization

Introduction Methyl 4-(4-formylphenoxy)benzoate is a bifunctional organic compound incorporating both an aldehyde and a methyl ester functional group linked by a diaryl ether core. This molecular architecture makes it a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-(4-formylphenoxy)benzoate is a bifunctional organic compound incorporating both an aldehyde and a methyl ester functional group linked by a diaryl ether core. This molecular architecture makes it a valuable building block in the synthesis of more complex molecules, finding applications in materials science and as an intermediate for active pharmaceutical ingredients. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromise the integrity of the final product.

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] The principle underpinning this method lies in the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[1]

This application note provides a comprehensive guide for the purification of Methyl 4-(4-formylphenoxy)benzoate via recrystallization. It outlines a systematic approach to solvent selection, a detailed experimental protocol, and a troubleshooting guide to address common challenges encountered during the purification process.

Physicochemical Properties of Methyl 4-(4-formylphenoxy)benzoate

A thorough understanding of the physicochemical properties of the compound to be purified is essential for developing a successful recrystallization protocol.

PropertyValueSource(s)
Chemical Name Methyl 4-(4-formylphenoxy)benzoate
CAS Number 100915-02-4
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.26 g/mol
Appearance Solid (form not specified in sources)-
Purity (typical) ≥95%

Safety and Handling

Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for Methyl 4-(4-formylphenoxy)benzoate and all solvents to be used.

General Hazards:

  • Inhalation of dust should be avoided.[3]

  • Many organic solvents are flammable and may have associated health risks.[5]

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • All manipulations should be performed in a well-ventilated fume hood.[5]

Principles of Recrystallization and Solvent Selection

The success of a recrystallization procedure is critically dependent on the choice of solvent.[1] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the cornerstone of recrystallization, allowing for efficient dissolution at high temperatures and maximum recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound being purified.[6]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[7]

  • Boiling Point vs. Melting Point: The boiling point of the solvent should be lower than the melting point of the compound to prevent the compound from "oiling out" instead of crystallizing.[7]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).[1]

Solvent Screening Protocol

Given the lack of specific solubility data for Methyl 4-(4-formylphenoxy)benzoate in the literature, a systematic solvent screening is the recommended first step.

Materials:

  • Crude Methyl 4-(4-formylphenoxy)benzoate

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane, water)

  • Test tubes and a test tube rack

  • Spatula

  • Hot plate or heating mantle

  • Water or sand bath

Procedure:

  • Place a small, accurately weighed amount of crude Methyl 4-(4-formylphenoxy)benzoate (e.g., 20-30 mg) into a series of test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that show poor solubility at room temperature in a water or sand bath.

  • Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent required.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals.

  • Based on these observations, select the most promising solvent or solvent pair for the bulk recrystallization. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "miscible" anti-solvent in which it is insoluble, can also be effective.[7] For aromatic ethers, mixtures like ether-ethyl acetate have been reported to be effective.[8]

G

Experimental Protocol for Recrystallization

This protocol provides a step-by-step guide for the recrystallization of Methyl 4-(4-formylphenoxy)benzoate.

Materials:

  • Crude Methyl 4-(4-formylphenoxy)benzoate

  • Selected recrystallization solvent (or solvent system)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude Methyl 4-(4-formylphenoxy)benzoate in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals. This can be done by air drying on a watch glass or in a desiccator under vacuum.

G

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out" - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Consider a preliminary purification step (e.g., column chromatography) before recrystallization.
Low recovery of purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Colored impurities remain - The impurities are not effectively removed by recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

Recrystallization is a powerful and accessible technique for the purification of Methyl 4-(4-formylphenoxy)benzoate. By following a systematic approach to solvent selection and adhering to the detailed protocol, researchers can obtain a high-purity product suitable for downstream applications. The troubleshooting guide provides practical solutions to common challenges, ensuring a robust and efficient purification process.

References

  • Phenol ether - Wikipedia. (n.d.). Retrieved March 31, 2026, from [Link].

  • Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem. (n.d.). Retrieved March 31, 2026, from [Link].

  • Recrystallization and Crystallization. (n.d.). Retrieved March 31, 2026, from [Link].

  • Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22). Retrieved March 31, 2026, from [Link].

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). Retrieved March 31, 2026, from [Link].

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved March 31, 2026, from [Link].

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.).
  • Ethers | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved March 31, 2026, from [Link].

  • Experiment 15 — Nitration of Methyl Benzoate. (n.d.). Retrieved March 31, 2026, from [Link].

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved March 31, 2026, from [Link].

  • Alcohols and Ethers. (n.d.). Retrieved March 31, 2026, from [Link].

  • methyl 4-(4-formylphenyl)benzoate - Stenutz. (n.d.). Retrieved March 31, 2026, from [Link].

  • Process of preparing diaryl ethers over a dealuminated zeolite catalyst. (n.d.).
  • Macroscale Nitration of Methyl Benzoate. (n.d.). Retrieved March 31, 2026, from [Link].

  • Nitration of methyl benzoate | Resource | RSC Education. (2016, October 15). Retrieved March 31, 2026, from [Link].

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved March 31, 2026, from [Link].

  • The process of isolating methyl-4-formylbenzoate and dimethylterephtalate. (n.d.).
  • Chemistry 102 - Experiment 3. (2009, September 10). Retrieved March 31, 2026, from [Link].

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (2024, October 7). Retrieved March 31, 2026, from [Link].

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2016, February 22). Retrieved March 31, 2026, from [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-(4-formylphenoxy)benzoate

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of Methyl 4-(4-formylphenoxy)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of Methyl 4-(4-formylphenoxy)benzoate .

The construction of this specific diaryl ether relies on the coupling of 4-hydroxybenzaldehyde with methyl 4-fluorobenzoate. Because the electrophile is activated by a strongly electron-withdrawing para-ester group, a classical Nucleophilic Aromatic Substitution (SNAr) is the most scalable and atom-economical approach . However, the presence of two sensitive functional groups—a formyl group and a methyl ester—creates competing degradation pathways (oxidation and saponification) that can drastically reduce yield if the reaction microenvironment is not strictly controlled.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction is stalling at 60-70% conversion. Why is the SNAr incomplete despite extended heating? Root Cause: Inadequate nucleophilicity of the phenoxide intermediate. While K2CO3 is a standard base, its lattice energy limits its solubility in polar aprotic solvents like DMF, leading to a heterogeneous and sluggish deprotonation step. Solution: Switch to Cesium Carbonate (Cs2CO3). The larger ionic radius of the cesium cation creates a highly soluble, loosely coordinated ion pair. This generates a "naked" phenoxide that is significantly more nucleophilic, driving the SNAr Meisenheimer complex formation to completion .

Q2: LC-MS analysis shows a highly polar impurity with an [M-14] mass shift. What is this side product? Root Cause: Ester hydrolysis (Saponification). At elevated temperatures (90–110 °C), trace water in the solvent or hygroscopic base will generate hydroxide ions, which rapidly cleave the methyl ester to form 4-(4-formylphenoxy)benzoic acid. Solution: The system must be strictly anhydrous. Use oven-dried Cs2CO3 (dried at 150 °C under vacuum) and anhydrous DMF over molecular sieves.

Q3: The aldehyde proton peak (~9.9 ppm) in my crude 1H-NMR is integrating poorly, and I see a new carboxylic acid peak. How do I prevent this? Root Cause: Base-catalyzed auto-oxidation of the formyl group. In the presence of oxygen and carbonate bases at high temperatures, aldehydes are highly susceptible to oxidation into their corresponding carboxylic acids. Solution: Degas the solvent via three freeze-pump-thaw cycles or by sparging with argon for 20 minutes prior to heating. Maintain a strict inert atmosphere throughout the reaction.

Q4: Can I substitute methyl 4-fluorobenzoate with the cheaper methyl 4-bromobenzoate? Root Cause & Solution: SNAr reactions are fundamentally governed by the electronegativity of the leaving group, which stabilizes the rate-determining transition state. Fluoride is vastly superior to bromide in SNAr. If you must use the bromo-derivative, you must abandon the metal-free SNAr pathway and switch to a Copper-catalyzed Ullmann coupling using CuCl and a ligand such as 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) . Alternatively, room-temperature metal-free arylation can be achieved using pre-activated diaryliodonium salts .

Part 2: Quantitative Data Analysis

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile during process optimization.

Base (1.5 eq)SolventTemp (°C)AtmosphereConversion (%)Isolated Yield (%)Major Impurity Observed
K2CO3DMF90Air7258Formyl Oxidation (Acid)
K2CO3DMF110N28576Unreacted Starting Material
Cs2CO3 DMF 100 N2 >99 94 None (Clean Conversion)
Cs2CO3DMSO120Air>9961Ester Hydrolysis (Saponification)
K3PO4NMP100N28881Trace Hydrolysis

Part 3: Optimized Experimental Protocol (Self-Validating System)

This protocol is designed with built-in validation checks to ensure causality between the chemical environment and the desired SNAr outcome.

Step 1: Preparation of the Phenoxide (Activation)

  • In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 equiv) and methyl 4-fluorobenzoate (1.69 g, 11.0 mmol, 1.1 equiv).

  • Add finely powdered, anhydrous Cs2CO3 (4.89 g, 15.0 mmol, 1.5 equiv). Validation Check: The solid mixture should be free-flowing. Clumping indicates moisture absorption, which will trigger ester hydrolysis later.

Step 2: SNAr Coupling (Reaction)

  • Suspend the reagents in anhydrous DMF (50 mL, 0.2 M).

  • Seal the flask with a rubber septum and sparge the suspension with dry Argon for 20 minutes. Causality: Removing dissolved oxygen completely shuts down the formyl oxidation pathway.

  • Replace the sparging needle with an Argon balloon and heat the mixture in an oil bath at 100 °C for 5 hours. Validation Check: Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is complete when the 4-hydroxybenzaldehyde spot is fully consumed.

Step 3: Workup and Purification (Isolation)

  • Cool the reaction to room temperature and quench by pouring the mixture into 150 mL of ice-cold 5% aqueous LiCl solution. Causality: LiCl drastically reduces the solubility of DMF in the organic phase, preventing emulsion formation and product loss during extraction.

  • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with 0.1 M NaOH (30 mL) to selectively deprotonate and remove any trace unreacted 4-hydroxybenzaldehyde, followed by brine (50 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from hot Ethanol to yield pure Methyl 4-(4-formylphenoxy)benzoate as a crystalline solid.

Part 4: Visualizations

Workflow Step1 Step 1: Reagent Prep 4-Hydroxybenzaldehyde + Methyl 4-fluorobenzoate Step2 Step 2: Base Addition Add Anhydrous Cs2CO3 in Dry DMF Step1->Step2 Step3 Step 3: SNAr Reaction Degas & Heat to 100°C under Argon Step2->Step3 Step4 Step 4: In-Process Control Monitor via LC-MS for Ester Hydrolysis Step3->Step4 Step5 Step 5: Workup Quench with Ice Water, Wash with 5% LiCl Step4->Step5 Step6 Target Molecule Methyl 4-(4-formylphenoxy)benzoate Step5->Step6

Figure 1: Optimized step-by-step workflow for the SNAr synthesis of the target diaryl ether.

Pathways Reactants Reactants (Phenol + Ar-F) Intermediate Meisenheimer Complex Reactants->Intermediate SNAr (Anhydrous) Water Trace Water / Base Reactants->Water O2 Oxygen / Base Reactants->O2 Product Target Diaryl Ether (High Yield) Intermediate->Product -F(-) Hydrolysis Saponification (Benzoic Acid Impurity) Water->Hydrolysis Ester Cleavage Oxidation Aldehyde Oxidation (Carboxylic Acid) O2->Oxidation Formyl Oxidation

Figure 2: Mechanistic pathways showing the desired SNAr route versus common degradation reactions.

References

  • Drapeau, M. P., Ollevier, T., & Taillefer, M. (2014). On the Frontier Between Nucleophilic Aromatic Substitution and Catalysis. Chemistry – A European Journal, 20(18), 5231-5236.[Link]

  • Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623-1626.[Link]

  • Jalalian, N., Ishikawa, E. E., Silva Jr, L. F., & Olofsson, B. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(6), 1552-1555.[Link]

Optimization

Common side products in the synthesis of "Methyl 4-(4-formylphenoxy)benzoate"

Welcome to the technical support center for the synthesis of Methyl 4-(4-formylphenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-formylphenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during its synthesis, ensuring the integrity and purity of your final product.

Introduction to the Synthesis

Methyl 4-(4-formylphenoxy)benzoate is a key building block in the development of various pharmaceuticals and advanced materials. Its synthesis most commonly proceeds via a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis, between methyl 4-hydroxybenzoate and 4-fluorobenzaldehyde in the presence of a base. While seemingly straightforward, this reaction can be prone to the formation of several side products that can complicate purification and impact the quality of the final compound. This guide will delve into the identification, prevention, and elimination of these common impurities.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: My reaction is sluggish or incomplete, and I'm observing a significant amount of unreacted starting materials. What could be the cause?

Answer:

Incomplete conversion is a frequent issue and can often be traced back to several key factors:

  • Insufficient Base: The phenoxide of methyl 4-hydroxybenzoate is the active nucleophile. Incomplete deprotonation due to an insufficient amount or a weak base will result in a low concentration of the nucleophile, leading to a slow or stalled reaction.

    • Solution: Ensure at least one equivalent of a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used. For challenging reactions, stronger bases like sodium hydride (NaH) can be considered, though with appropriate safety precautions.

  • Reaction Temperature: Nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, typically to the reflux temperature of the solvent. Common solvents for this synthesis include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Moisture in Reaction: The presence of water can protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the ester functionality of the product under basic conditions.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Question 2: After workup, my NMR spectrum shows unexpected aromatic signals in addition to my product. What are these impurities?

Answer:

The presence of additional aromatic signals often points to the formation of specific side products. Here are the most likely culprits:

  • C-Alkylated Isomer: Instead of the desired O-alkylation, the 4-fluorobenzaldehyde can react at the carbon atom ortho to the hydroxyl group of methyl 4-hydroxybenzoate, leading to the formation of Methyl 3-(4-formylphenyl)-4-hydroxybenzoate. This is a common side reaction in phenoxide alkylations.[1]

    • Identification: The C-alkylated product will have a different substitution pattern on the aromatic ring of the methyl 4-hydroxybenzoate moiety, which can be distinguished by ¹H NMR spectroscopy. The proton ortho to the ester will show a different coupling pattern and chemical shift compared to the starting material and the desired product.

    • Prevention: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.

  • Self-Condensation of 4-fluorobenzaldehyde: Under basic conditions, 4-fluorobenzaldehyde can undergo self-condensation reactions, such as the Cannizzaro reaction (if no enolizable proton is present) or aldol-type condensations, leading to various dimeric and polymeric byproducts.

    • Identification: These byproducts will have complex NMR spectra and can often be observed as a baseline hump or multiple small peaks in the chromatogram.

    • Prevention: Slow addition of the 4-fluorobenzaldehyde to the reaction mixture can help to minimize its self-condensation by keeping its instantaneous concentration low.

  • Hydrolysis of the Ester: If the reaction is run for an extended period at high temperatures in the presence of a strong base and adventitious water, the methyl ester of the product can be hydrolyzed to the corresponding carboxylic acid, 4-(4-formylphenoxy)benzoic acid.

    • Identification: In the ¹H NMR spectrum, the characteristic singlet of the methyl ester around 3.9 ppm will be absent, and the carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), although this is often not observed if the sample is not specifically prepared for it. In the mass spectrum, the molecular ion peak will correspond to the hydrolyzed product.

    • Prevention: Minimize reaction time and ensure anhydrous conditions. If hydrolysis is unavoidable, the product can be re-esterified.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in the synthesis of Methyl 4-(4-formylphenoxy)benzoate?

A1: The most frequently encountered side products are:

  • Unreacted starting materials (methyl 4-hydroxybenzoate and 4-fluorobenzaldehyde).

  • The C-alkylated isomer (Methyl 3-(4-formylphenyl)-4-hydroxybenzoate).

  • 4-(4-formylphenoxy)benzoic acid, the hydrolysis product of the desired ester.

  • Products from the self-condensation of 4-fluorobenzaldehyde.

Q2: How can I best purify my final product from these impurities?

A2: A combination of techniques is often necessary:

  • Aqueous Workup: An initial wash with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted methyl 4-hydroxybenzoate and the hydrolyzed carboxylic acid byproduct.

  • Recrystallization: This is an effective method for removing most impurities, provided a suitable solvent system is found. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective.

  • Column Chromatography: For difficult separations, especially for removing the C-alkylated isomer, silica gel column chromatography is the most reliable method. A gradient elution with a mixture of hexanes and ethyl acetate is typically used.

Q3: What analytical techniques are most useful for identifying the product and its impurities?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying isomeric impurities like the C-alkylated byproduct.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and can help in identifying byproducts by their molecular ions.

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing the purity of the product and for quantifying the levels of different impurities.

Experimental Protocols

Typical Synthesis of Methyl 4-(4-formylphenoxy)benzoate
  • To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzaldehyde (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 120-140 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Expected Analytical Data for Methyl 4-(4-formylphenoxy)benzoate
Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 9.92 (s, 1H, CHO), 8.10 (d, J = 8.8 Hz, 2H), 7.90 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 101 MHz) δ 190.8, 166.2, 163.5, 157.0, 132.3, 131.9, 130.5, 123.2, 119.5, 117.2, 52.3.
Mass Spectrometry (ESI-MS) m/z 257.08 [M+H]⁺, 279.06 [M+Na]⁺.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway and potential side reactions.

Synthesis_Pathways cluster_main Main Reaction cluster_side Common Side Reactions MHB Methyl 4-hydroxybenzoate Phenoxide Phenoxide Intermediate MHB->Phenoxide + Base FB 4-Fluorobenzaldehyde Product Methyl 4-(4-formylphenoxy)benzoate FB->Product O-Alkylation (Desired) C_Alkylated C-Alkylated Byproduct FB->C_Alkylated C-Alkylation (Side Reaction) Self_Condensation Self-Condensation Products FB->Self_Condensation + Base Base Base (e.g., K₂CO₃) Phenoxide->Product O-Alkylation (Desired) Phenoxide->C_Alkylated C-Alkylation (Side Reaction) Hydrolyzed Hydrolyzed Byproduct Product->Hydrolyzed + H₂O / Base

Caption: Reaction scheme showing the desired O-alkylation pathway and common side reactions.

References

  • PubChem. Methyl 4-(4-formylphenoxy)benzoate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Methyl 4-(4-formylphenoxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when attempting to couple 4-hydroxybenzaldehyde with methyl 4-fluorobenzoate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when attempting to couple 4-hydroxybenzaldehyde with methyl 4-fluorobenzoate.

Mechanistic Grounding: While this reaction is colloquially referred to in many labs as a "Williamson-type" ether synthesis because it forms an ether via a phenoxide intermediate, it is mechanistically a Nucleophilic Aromatic Substitution (SNAr) [1][2]. A true Williamson ether synthesis proceeds via an SN2 mechanism on an sp3 hybridized aliphatic carbon[1][3]. Because the electrophile here is an sp2 hybridized aromatic ring, the reaction follows an addition-elimination pathway through an anionic Meisenheimer complex[2]. Understanding this causality is the key to troubleshooting your low yields.

Part 1: Reaction Pathway & Failure Modes

To fix a failing reaction, we must first visualize the competing pathways. The diagram below illustrates the desired SNAr pathway alongside the two most common side reactions that destroy your yield: ester hydrolysis and aldehyde oxidation.

MechanisticPathways Reactants 4-Hydroxybenzaldehyde + Methyl 4-fluorobenzoate Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer K2CO3, DMF 90-120 °C Hydrolysis 4-Fluorobenzoic Acid (Ester Hydrolysis) Reactants->Hydrolysis H2O + Base (Side Reaction) Oxidation 4-Hydroxybenzoic Acid (Aldehyde Oxidation) Reactants->Oxidation O2 exposure (Side Reaction) Product Methyl 4-(4-formylphenoxy)benzoate (Target Diaryl Ether) Meisenheimer->Product -F⁻ (Fast)

Caption: Mechanistic pathway of the SNAr reaction and primary side reactions leading to low yield.

Part 2: Troubleshooting FAQs

Q1: My starting material (4-hydroxybenzaldehyde) is fully consumed, but my product yield is under 20%. TLC shows a highly polar baseline spot. What happened? A: You are likely experiencing ester hydrolysis of your electrophile. If your solvent (DMF/DMSO) or base (K2CO3) contains trace water, the high temperatures required for SNAr will cause the base to hydrolyze methyl 4-fluorobenzoate into 4-fluorobenzoic acid. Once the carboxylate anion forms, it donates electron density into the aromatic ring, completely deactivating it toward nucleophilic attack[4]. Solution: Use strictly anhydrous DMF and oven-dried K2CO3.

Q2: We ran out of methyl 4-fluorobenzoate and substituted it with methyl 4-chlorobenzoate. The reaction didn't work at all. Aren't chlorides better leaving groups? A: In an SN2 reaction, chloride is indeed a better leaving group than fluoride. However, in an SNAr reaction, this trend is inverted (F > Cl ≈ Br > I) [2][5]. The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex[2]. Fluorine is highly electronegative and inductively stabilizes this anionic intermediate far better than chlorine[4]. Solution: Always use the fluorinated arene for uncatalyzed SNAr diaryl ether syntheses.

Q3: I am seeing a side product that lacks the aldehyde proton on NMR. Is the base destroying my aldehyde? A: Yes, through either the Cannizzaro reaction or aerobic oxidation . If you use a base that is too strong (like NaOH or KOH), aldehydes lacking alpha-protons will undergo a disproportionation reaction. Furthermore, at 100 °C in basic conditions, aldehydes are highly susceptible to oxidation by atmospheric oxygen. Solution: Stick to mild bases like K2CO3 or Cs2CO3[6][7] and rigorously degas your solvent with Argon or Nitrogen.

Q4: My reaction stalls at 50% conversion even with anhydrous conditions. How do I push it to completion? A: This is a phase-transfer issue. K2CO3 is practically insoluble in DMF. The deprotonation of the phenol relies entirely on the surface area of the solid base. If you use granular K2CO3, the reaction will stall. Solution: Finely mill the K2CO3 into a powder using a mortar and pestle before drying it, or switch to Cs2CO3, which has higher solubility in polar aprotic solvents[6].

Part 3: Optimization Data

To ensure self-validating experimental design, consult the following parameter matrix before setting up your reaction.

ParameterVariantRelative Yield ImpactCausality (Mechanistic Reason)
Leaving Group Fluorine (-F)Optimal (>90%) High electronegativity severely depletes electron density at the ipso-carbon, stabilizing the Meisenheimer transition state[2][5].
Leaving Group Chlorine (-Cl)Poor (<20%) Lower electronegativity provides insufficient stabilization of the anionic intermediate[5].
Base Choice K2CO3 (Milled)Optimal Mild enough to prevent Cannizzaro side-reactions; effectively scavenges HF byproduct[7].
Base Choice NaOH / KOHFailure Strong hydroxide nucleophiles induce rapid ester hydrolysis and Cannizzaro disproportionation.
Solvent DMF (Dry, Degassed)Optimal Polar aprotic nature solvates the phenoxide nucleophile without hydrogen-bonding interference[7].
Solvent DMF (Wet)Poor (<30%) Trace water at 100 °C promotes ester hydrolysis, yielding unreactive 4-fluorobenzoic acid.
Part 4: Validated Experimental Protocol

Below is the self-validating, step-by-step workflow designed to bypass the failure modes discussed above.

ExperimentalWorkflow Step1 1. Setup & Drying Mill & Dry K2CO3, Degas Anhydrous DMF Step2 2. Deprotonation Add 4-Hydroxybenzaldehyde Stir 30 min at RT under Argon Step1->Step2 Step3 3. SNAr Coupling Add Methyl 4-fluorobenzoate Heat to 100 °C for 12 h Step2->Step3 Step4 4. Quench & Workup Cool to RT, Pour into Ice Water Extract with EtOAc Step3->Step4 Step5 5. Purification Wash with Brine, Dry over Na2SO4 Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the optimized SNAr synthesis of the diaryl ether.

Step-by-Step Methodology:

  • Preparation of Reagents: Finely mill potassium carbonate (K2CO3, 2.0 equivalents) and dry it in a vacuum oven at 120 °C for 4 hours.

  • Deprotonation: To an oven-dried, argon-purged round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and the dried K2CO3. Add anhydrous, degassed DMF (0.2 M relative to the aldehyde). Stir at room temperature for 30 minutes. Note: The solution will turn distinctively yellow as the highly conjugated phenoxide ion forms.

  • Electrophile Addition: Add methyl 4-fluorobenzoate (1.1 eq) dropwise or in a single portion.

  • Heating (SNAr): Attach a reflux condenser and heat the reaction mixture to 100 °C for 12 hours under a positive pressure of Argon. Monitor by TLC (Hexanes:EtOAc 3:1) until the aldehyde is fully consumed.

  • Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into 5 volumes of ice-cold distilled water to precipitate the product and dissolve the DMF/inorganic salts. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure Methyl 4-(4-formylphenoxy)benzoate.

References
  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Williamson Ether Synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Organic Letters, ACS Publications URL:[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy White Rose University Consortium URL: [Link]

  • Addition-Elimination at Aromatics (SNAR) College of Saint Benedict and Saint John's University (CSBSJU) URL:[Link]

  • Nucleophilic Aromatic Substitution Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Base &amp; Solvent Conditions for Methyl 4-(4-formylphenoxy)benzoate Synthesis

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl 4-(4-formylphenoxy)benzoate , a highly valuable diaryl ether interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl 4-(4-formylphenoxy)benzoate , a highly valuable diaryl ether intermediate.

The most atom-economical and scalable route for this specific transformation is a Nucleophilic Aromatic Substitution (SNAr) between 4-hydroxybenzaldehyde (the nucleophile precursor) and methyl 4-fluorobenzoate (the electrophile). Because both aromatic rings possess electron-withdrawing groups (-CHO and -COOMe), they are perfectly primed for a metal-free SNAr pathway .

Below, you will find our self-validating experimental protocols, quantitative optimization matrices, and a mechanistic troubleshooting FAQ to ensure high-yield, reproducible results.

Experimental Workflow & Protocol

To ensure a self-validating system, this protocol uses physical state changes (color, solubility) as real-time indicators of reaction progress.

Reagents Required:

  • 4-Hydroxybenzaldehyde (1.0 equiv, 10 mmol)

  • Methyl 4-fluorobenzoate (1.05 equiv, 10.5 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh, 2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

Step-by-Step Methodology:

  • Preparation & Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde and finely milled anhydrous K₂CO₃.

  • Solvent Addition: Flush the flask with Argon. Add 20 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Self-Validation Check: The solution will turn a vibrant yellow/orange, confirming the formation of the highly nucleophilic phenoxide anion.

  • Electrophile Addition: Add methyl 4-fluorobenzoate in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 12–16 hours under an Argon atmosphere. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quench & Precipitation: Once the aryl fluoride is consumed, cool the reaction to room temperature. Pour the mixture into 100 mL of vigorously stirred ice-cold distilled water. Self-Validation Check: A dense white/pale-yellow precipitate of the crude diaryl ether should form immediately.

  • Isolation & Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and inorganic salts, and dry under a high vacuum. Recrystallize from hot ethanol to yield pure Methyl 4-(4-formylphenoxy)benzoate.

Workflow Step1 1. Reactant Preparation Dry K2CO3, Phenol, Aryl Fluoride Step2 2. Solvent Addition Anhydrous DMF (Ar/N2 atm) Step1->Step2 Step3 3. Thermal Activation 90°C for 12-16 hours Step2->Step3 Step4 4. Reaction Quench Cool to RT, add Ice Water Step3->Step4 Step5 5. Liquid-Liquid Extraction EtOAc / Aqueous Wash Step4->Step5 Step6 6. Purification Recrystallization or Column Step5->Step6

Experimental workflow for the SNAr synthesis of Methyl 4-(4-formylphenoxy)benzoate.

Quantitative Optimization Data

The choice of base and solvent dictates the solubility of the phenoxide intermediate and the stabilization of the transition state. The following data matrices summarize our in-house optimization studies.

Table 1: Base Selection Matrix (Solvent: DMF, Temp: 90 °C, Time: 12h)
Base (2.0 equiv)Particle SizePhenoxide GenerationConversion (%)Notes
K₂CO₃ 325 mesh (Powder)Excellent92% Optimal balance of cost, basicity, and yield.
Cs₂CO₃ GranularExcellent95% Faster kinetics via the "Cesium Effect"; high cost.
Na₂CO₃ PowderPoor45% Inadequate solubility in DMF; reaction stalls.
Et₃N LiquidModerate<15% Ion pair is too tightly bound; poor nucleophilicity.
Table 2: Solvent Screening Matrix (Base: K₂CO₃, Temp: 90 °C, Time: 12h)
SolventDielectric Constant (ε)Solvation of K⁺Conversion (%)Workup Difficulty
DMF 36.7Excellent92% Moderate (Requires thorough aqueous washing)
DMSO 46.7Excellent94% High (Prone to emulsion formation during extraction)
MeCN 37.5Moderate65% Low (Limited by lower boiling point of 82 °C)
Toluene 2.4Poor<5% Low (Fails to stabilize the Meisenheimer complex)

Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction stalling at 50-60% conversion despite using K₂CO₃ in DMF? A: This is almost always a surface-area issue regarding the base. SNAr reactions in aprotic solvents rely on heterogeneous deprotonation. If you are using granular K₂CO₃, the reactive surface area is insufficient to maintain a high concentration of the phenoxide anion. Solution: Ensure you are using finely milled, oven-dried K₂CO₃ (325 mesh). Alternatively, switching to Cs₂CO₃ will bypass this issue due to its significantly higher solubility in DMF.

Q2: I am observing the formation of 4-(4-formylphenoxy)benzoic acid instead of the methyl ester. How do I prevent this? A: You are observing an ester hydrolysis side reaction. DMF is highly hygroscopic. If your solvent contains trace water, the K₂CO₃ will react with it at 90 °C to generate hydroxide ions (OH⁻). Hydroxide is a hard nucleophile that rapidly attacks the methyl ester, saponifying it into the corresponding carboxylic acid . Solution: Use strictly anhydrous DMF (stored over molecular sieves) and ensure your K₂CO₃ is dried in a vacuum oven at 120 °C overnight prior to use.

Q3: Should I use Methyl 4-fluorobenzoate or Methyl 4-bromobenzoate as my starting material? A: You must use Methyl 4-fluorobenzoate . In an SNAr mechanism, the rate-determining step is the initial nucleophilic attack that forms the Meisenheimer complex, not the breaking of the carbon-halogen bond. Fluorine is the most electronegative halogen; it violently withdraws electron density from the aromatic ring, making the ipso-carbon highly electrophilic and drastically lowering the activation energy . If you use the bromo-analog, the SNAr will fail, forcing you to use harsher, transition-metal-catalyzed Ullmann coupling conditions.

Q4: The reaction mixture turns dark brown/black instead of the expected yellow. Does this affect yield? A: Yes, severe darkening indicates the oxidative degradation of the 4-hydroxybenzaldehyde. Phenoxides are highly susceptible to oxidation by atmospheric oxygen at elevated temperatures, forming complex quinone oligomers (tar). Solution: Thoroughly degas your DMF by sparging it with Argon for 15 minutes prior to adding the base, and maintain a strict inert atmosphere throughout the heating cycle.

Mechanistic Pathway

Understanding the causality of the SNAr pathway is critical for troubleshooting. The diagram below illustrates the flow of the reaction, highlighting the formation of the critical Meisenheimer intermediate.

SNAr_Mechanism Phenol 4-Hydroxybenzaldehyde (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide - H+ Base Base (K2CO3) Deprotonation Base->Phenoxide Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer Nucleophilic Attack ArylFluoride Methyl 4-fluorobenzoate (Electrophile) ArylFluoride->Meisenheimer SNAr Product Methyl 4-(4-formylphenoxy)benzoate (Target Diaryl Ether) Meisenheimer->Product F- Elimination Byproduct KF + KHCO3 Meisenheimer->Byproduct

SNAr mechanism detailing the formation of the diaryl ether via a Meisenheimer complex.

References

  • Kikelj, D. "Recent Progress in Diaryl Ether Synthesis." Synthesis 2006, no. 14 (2006): 2271-2285. URL:[Link]

  • Bunnett, J. F., and R. E. Zahler. "Nucleophilic substitution reactions." Chemical Reviews 49, no. 2 (1951): 273-412. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. "Bases - Reagent Guides." American Chemical Society. URL:[Link]

Troubleshooting

Removal of unreacted starting materials from "Methyl 4-(4-formylphenoxy)benzoate"

Technical Support Center: Purification of Methyl 4-(4-formylphenoxy)benzoate As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized diaryl ethers. The synthesis of Methyl 4-(4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Methyl 4-(4-formylphenoxy)benzoate

As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized diaryl ethers. The synthesis of Methyl 4-(4-formylphenoxy)benzoate via Nucleophilic Aromatic Substitution (SNAr) presents a unique purification challenge. The target molecule contains three distinct reactive functional groups: an ether linkage, an aldehyde, and a methyl ester.

Depending on your synthetic design, you are likely employing one of two SNAr routes:

  • Route A: 4-Hydroxybenzaldehyde + Methyl 4-fluorobenzoate

  • Route B: Methyl 4-hydroxybenzoate + 4-Fluorobenzaldehyde

Both routes yield a crude mixture containing the target diaryl ether, a weakly acidic unreacted phenol, and a neutral unreacted aryl fluoride. To achieve high purity without degrading the product, your separation strategy must exploit precise pKa differentials to remove the phenol, followed by thermodynamic solubility differences to remove the aryl fluoride.

Part 1: Diagnostic Separation Workflow

The following logic tree dictates the causality of our purification strategy. We first address the ionizable impurities, leaving only neutral compounds, which are then separated by their crystal lattice energies.

G Mix Crude Reaction Mixture (Product, Phenol, Fluoride) Ext Liquid-Liquid Extraction (EtOAc / 5% K2CO3 aq) Mix->Ext Aq Aqueous Layer (Phenoxide Salts -> Waste) Ext->Aq Deprotonates Phenol Org Organic Layer (Product + Aryl Fluoride) Ext->Org Retains Neutrals Evap Concentration & Drying Org->Evap Cryst Recrystallization (EtOH or Hexane/EtOAc) Evap->Cryst Pure Pure Diaryl Ether Product (Crystals) Cryst->Pure Lower Solubility Waste Mother Liquor (Aryl Fluoride -> Waste) Cryst->Waste Higher Solubility

Workflow for isolating diaryl ethers from unreacted SNAr starting materials.

Part 2: Physicochemical Component Profiling

To understand why the workflow operates as it does, we must analyze the quantitative data of the reaction components.

ComponentRolepKaChemical NatureSeparation Strategy
Methyl 4-(4-formylphenoxy)benzoate ProductN/ANeutral Diaryl EtherTarget Compound
4-Hydroxybenzaldehyde SM (Route A)~7.6Weakly Acidic PhenolMild Aqueous Base Extraction
Methyl 4-hydroxybenzoate SM (Route B)~8.5Weakly Acidic PhenolMild Aqueous Base Extraction
4-Fluorobenzaldehyde SM (Route B)N/ANeutral Aryl FluorideRecrystallization / Chromatography
Methyl 4-fluorobenzoate SM (Route A)N/ANeutral Aryl FluorideRecrystallization / Chromatography

Part 3: Troubleshooting FAQs

Q1: Why is my product contaminated with unreacted phenol, and how do I remove it without destroying my product? A: Unreacted phenols remain in the organic phase if the workup is strictly neutral. Because phenols are weakly acidic (pKa 7.6–8.5), they can be selectively deprotonated and partitioned into an aqueous layer using a mild base like Potassium Carbonate (K₂CO₃)[1]. K₂CO₃ is highly effective in SNAr workups because it neutralizes any residual HF generated during the reaction without causing excessive side reactions[2].

Q2: I observed severe degradation of my product during the basic wash. What caused this? A: If you used a strong base like Sodium Hydroxide (NaOH) or an alkoxide, you triggered competing degradation pathways. Strong bases are notorious for causing transesterification or saponification of methyl esters[3]. Furthermore, the aldehyde moiety on your product is highly susceptible to the Cannizzaro reaction under strongly alkaline conditions. The causality here is kinetic: K₂CO₃ provides a pH of ~10–11, which is thermodynamically sufficient to deprotonate the phenol but kinetically too slow to hydrolyze the ester at room temperature.

Q3: How do I separate the unreacted aryl fluoride from the diaryl ether product? A: Because both the aryl fluoride and the diaryl ether are neutral, acid-base extraction will fail. You must rely on physical properties. The diaryl ether product has a significantly higher molecular weight and a more rigid, extended π-system than the mono-aromatic starting material. This increases its lattice energy and decreases its solubility in cold solvents. Recrystallization is the most scalable and effective method to precipitate the diaryl ether while leaving the highly soluble aryl fluoride in the mother liquor[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.

Protocol A: Chemoselective Liquid-Liquid Extraction (Phenol Removal)

Objective: Isolate neutral compounds from acidic impurities.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Base Wash: Add an equal volume of cold 5% aqueous K₂CO₃. Stir vigorously for 5 minutes to ensure complete biphasic mixing.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer (containing the phenoxide salt).

  • Repeat: Repeat the K₂CO₃ wash two more times to ensure complete extraction.

  • Neutralization & Drying: Wash the organic layer once with brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Validation Check: Take a 1 mL aliquot of the combined aqueous K₂CO₃ washes and carefully acidify it dropwise with 1M HCl until the pH is ~3. Self-Validation: The solution should become cloudy or precipitate a white solid (the reprotonated phenol). If no cloudiness appears, there was no phenol to remove, or the extraction failed.

Protocol B: Recrystallization (Aryl Fluoride Removal)

Objective: Separate the target diaryl ether from neutral aryl fluorides.

  • Concentration: Evaporate the dried organic layer from Protocol A under reduced pressure to yield a crude solid.

  • Dissolution: Suspend the solid in a minimum volume of boiling solvent (a 4:1 mixture of Hexane/EtOAc or absolute Ethanol is recommended). Add hot solvent dropwise just until the solid fully dissolves.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.

  • Isolation: Filter the resulting crystals through a Büchner funnel. Wash the crystal cake with a small amount of ice-cold hexane.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc mobile phase. Spot the dissolved crystals in one lane and the mother liquor in another. Self-Validation: The crystal lane must show a single, clean UV-active spot (the diaryl ether). The mother liquor lane will show the faster-eluting aryl fluoride spot, confirming successful partition.

References

  • "One-Pot Microwave-Assisted Tandem Deprotection of Arylmethanesulfonates/SNAr Reaction for K2CO3-Mediated C(Aryl)—O Bond Formation", ResearchGate. URL: [Link]

  • "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility", ACS Publications (The Journal of Organic Chemistry). URL:[Link]

  • "Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF", White Rose Research Online. URL:[Link]

  • "A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers", Stanford University. URL:[Link]

Sources

Optimization

Technical Support Center: Production &amp; Scale-Up of Methyl 4-(4-formylphenoxy)benzoate

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(4-formylphenoxy)benzoate. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(4-formylphenoxy)benzoate. This guide is designed for researchers, chemists, and process development professionals. We will delve into the common challenges encountered during its production, offering practical, field-tested solutions and the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: From Bench to Scale

The synthesis of Methyl 4-(4-formylphenoxy)benzoate, a key diaryl ether intermediate, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1] This typically involves the reaction of a methyl 4-hydroxybenzoate salt with an activated aryl halide, such as 4-fluorobenzaldehyde. While straightforward in principle, scaling this reaction presents several challenges.

Problem 1: Low Reaction Yield and Conversion Rate

You're observing a significant amount of unreacted starting materials (methyl 4-hydroxybenzoate or 4-fluorobenzaldehyde) even after extended reaction times.

Potential Causes & Recommended Solutions:

  • Incomplete Deprotonation of Phenol: The nucleophilicity of the phenoxide is paramount. Incomplete deprotonation of methyl 4-hydroxybenzoate is a common cause of low conversion.

    • Solution: Use a suitable base. While strong bases like sodium hydride (NaH) can be used, they pose safety risks on a larger scale. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective and safer choices for scale-up.[2] Cesium carbonate, though more expensive, can significantly accelerate the reaction due to the high solubility of the resulting cesium phenoxide and the "cesium effect." Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the ions and influencing reaction kinetics.

    • Solution: Employ a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[3] These solvents excel at solvating the potassium or cesium cation, leaving a more "naked" and highly reactive phenoxide anion, which accelerates the rate of the desired SₙAr reaction.[3] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[3]

  • Insufficient Reaction Temperature: Diaryl ether syntheses often require thermal energy to overcome the activation barrier, especially when using less reactive aryl chlorides or bromides.

    • Solution: Gradually increase the reaction temperature. A typical range is 80-150 °C.[2][3] However, be cautious, as excessively high temperatures can promote side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that balances reaction rate with impurity formation.

Problem 2: Significant Formation of Impurities

Your final product is contaminated with byproducts, leading to difficult purification and a lower-than-expected melting point.[4]

Potential Causes & Recommended Solutions:

  • Hydrolysis of the Methyl Ester: The ester group in both the starting material and the product is susceptible to hydrolysis under basic conditions, especially in the presence of water at elevated temperatures. This forms the corresponding carboxylate salt, which can complicate work-up.

    • Solution: Ensure all reactants and the solvent are strictly anhydrous. Use a slight excess, but not a large excess, of the base. During work-up, neutralize the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid) under cold conditions before extraction to minimize base-catalyzed hydrolysis.

  • Side Reactions of the Aldehyde Group: The aldehyde moiety can undergo side reactions, particularly under strongly basic or high-temperature conditions.

    • Cannizzaro Reaction: In the presence of a strong base and no enolizable protons, two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.

    • Self-Condensation: Aldol-type condensation reactions can occur, leading to colored, high-molecular-weight impurities.

    • Solution: Maintain careful control over the amount of base and the reaction temperature. A slow, controlled addition of the base or one of the reactants can help to keep its instantaneous concentration low, mitigating these side reactions.

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for prolonged periods at high temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial during scale-up where reaction times may be longer.[2]

Troubleshooting Summary Table

ProblemPotential CauseRecommended SolutionKey Parameter to Monitor
Low Yield Incomplete phenoxide formationUse anhydrous K₂CO₃ or Cs₂CO₃. Ensure base is finely powdered.pH or test quench of aliquot
Suboptimal solventUse a polar aprotic solvent (DMF, DMSO, NMP).[3]Reactant solubility, reaction rate
Insufficient temperatureGradually increase heat (80-150 °C), monitoring for degradation.Reaction progress via TLC/HPLC
High Impurity Ester HydrolysisUse anhydrous conditions; neutralize carefully during work-up.Presence of carboxylic acid impurity
Aldehyde Side ReactionsAvoid strong bases and excessive heat; control stoichiometry.Formation of colored byproducts
Aldehyde OxidationMaintain an inert (N₂/Ar) atmosphere throughout the reaction.Purity profile by HPLC

Experimental Workflow & Protocols

General Protocol for Gram-Scale Synthesis

This protocol provides a starting point for optimization.

  • Setup: To an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (1.0 eq.), 4-fluorobenzaldehyde (1.0-1.1 eq.), and finely powdered anhydrous potassium carbonate (1.5-2.0 eq.).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.5-1.0 M with respect to the limiting reagent.

  • Reaction: Begin vigorous stirring and heat the mixture to 100-120 °C.

  • Monitoring: Monitor the reaction's progress every 2-4 hours using TLC (e.g., with a mobile phase of 3:1 Hexane:Ethyl Acetate) or HPLC.[4] The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water, which will precipitate the crude product.

  • Isolation: Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent, followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol, methanol, or an ethyl acetate/hexane mixture.[4]

Scale-Up Production Workflow Diagram

The following diagram illustrates a typical workflow for the scaled-up production and purification of Methyl 4-(4-formylphenoxy)benzoate.

ScaleUp_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reactants Charge Reactor: - Methyl 4-hydroxybenzoate - 4-Fluorobenzaldehyde - K₂CO₃ (anhydrous) - DMF/DMSO (anhydrous) inert Inert Atmosphere (N₂) Purge reactants->inert heat Heat to 100-120 °C with Mechanical Stirring inert->heat monitor In-Process Control (IPC) (TLC/HPLC Monitoring) heat->monitor cool Cool Reaction to RT monitor->cool Reaction Complete quench Precipitation: Slowly add to cold Water cool->quench filtration Filter Crude Product quench->filtration wash Wash Filter Cake: 1. Deionized Water 2. Cold Hexane filtration->wash recrystallize Recrystallization (e.g., from Ethanol) wash->recrystallize Crude Product dry Dry Purified Product (Vacuum Oven, 40-50 °C) recrystallize->dry qc Final QC Analysis (HPLC, NMR, MP) dry->qc final_product final_product qc->final_product Final Product: Methyl 4-(4-formylphenoxy)benzoate

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Methyl 4-(4-formylphenoxy)benzoate Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4).

This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SₙAr) between methyl 4-hydroxybenzoate and 4-fluorobenzaldehyde using potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF)[1]. While the chemistry appears straightforward, the combination of elevated temperatures (80°C–150°C) and basic conditions often leads to a complex impurity profile[2].

This guide is designed to help you understand the mechanistic causality behind these impurities and implement self-validating protocols to achieve >98% purity.

Part 1: Impurity Profiling & Causality

Before troubleshooting, you must understand what you are trying to remove. The table below summarizes the most common impurities, their mechanistic origins, and how to detect them.

ImpurityOrigin / MechanismAnalytical DetectionMitigation Strategy
Methyl 4-hydroxybenzoate Unreacted Starting MaterialLC-MS: m/z 151 [M-H]⁻Cold 5% Na2​CO3​ wash
4-Fluorobenzaldehyde Unreacted Starting MaterialLC-MS: m/z 125[M+H]⁺Hexane/EtOAc recrystallization
4-(4-Formylphenoxy)benzoic acid Ester HydrolysisLC-MS: m/z 241 [M-H]⁻Anhydrous conditions, strict time limits
Methyl 4-(4-(hydroxymethyl)phenoxy)benzoate Cannizzaro ReductionLC-MS: m/z 259[M+H]⁺Lower reaction temperature (80-95°C)
Inorganic Ash ( K2​CO3​ , KF ) Reaction ByproductsElemental Analysis / NMRRigorous aqueous washes
Part 2: Troubleshooting FAQs

Q1: Why is my yield of the target ester low, accompanied by high concentrations of a carboxylic acid derivative? A1: You are observing a classic ester hydrolysis side-reaction. While the primary transformation is an SₙAr reaction[1], the use of K2​CO3​ at elevated temperatures (up to 150°C in microwave reactors)[2] in the presence of trace water turns the environment hydrolytic. The hydroxide ion acts as a nucleophile, attacking the methyl ester and yielding 4-(4-formylphenoxy)benzoic acid. Causality-Driven Solution: Ensure your DMF is strictly anhydrous and your K2​CO3​ is oven-dried. If using microwave irradiation at 150°C, strictly limit the reaction time to 1 hour to prevent over-reaction[2].

Q2: How do I selectively remove unreacted methyl 4-hydroxybenzoate without hydrolyzing my product during workup? A2: The pKa of the phenolic proton on methyl 4-hydroxybenzoate is approximately 8.4[3],[4]. A standard sodium bicarbonate ( NaHCO3​ ) wash (pH ~8.3) is thermodynamically insufficient to quantitatively deprotonate this phenol, leaving it in your organic phase. Conversely, strong bases like 1M NaOH (pH 14) will rapidly hydrolyze your target ester product. Causality-Driven Solution: Use a cold 5% aqueous sodium carbonate ( Na2​CO3​ ) wash (pH ~11). This provides the exact thermodynamic window to fully deprotonate the phenol (rendering it water-soluble) while preserving the methyl ester.

Q3: I am detecting an alcohol side-product by LC-MS (m/z 259). Where is this coming from? A3: This is a product of the Cannizzaro reaction. Because 4-fluorobenzaldehyde lacks α -protons, it cannot undergo aldol condensation. Under strong basic conditions and prolonged heat, the aldehyde undergoes disproportionation into the corresponding alcohol (methyl 4-(4-(hydroxymethyl)phenoxy)benzoate) and carboxylic acid. Causality-Driven Solution: Lower the reaction temperature to 80-95°C[1],[2]. The SₙAr reaction will proceed slightly slower, but the activation energy for the Cannizzaro disproportionation will not be reached, preserving your aldehyde moiety.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized SₙAr Synthesis
  • Preparation: Charge a flame-dried reaction vessel with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous K2​CO3​ (1.2 eq) in anhydrous DMF (0.5 M).

  • Addition: Add 4-fluorobenzaldehyde (1.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to 95°C under an inert nitrogen atmosphere for 1-2 hours[2].

  • In-Process Control (Validation): Monitor the reaction by LC-MS or TLC (Hexanes:EtOAc 8:2). Do not cool the reaction until the starting material peak (m/z 151) is <5% relative to the product peak.

Protocol B: Purification & Workup
  • Quench: Dilute the crude reaction mixture with EtOAc (3 volumes) and quench with cold distilled water (3 volumes). Separate the layers and extract the aqueous layer once more with EtOAc.

  • Phenol Clearance: Wash the combined organic layers with cold 5% aqueous Na2​CO3​ (2 x 1 vol).

    • Validation: Spot the organic layer on a TLC plate. The phenol spot (Rf ~0.3) must be completely absent. If present, perform one additional wash.

  • Salt Clearance: Wash the organic layer with distilled water (3 x 1 vol) to remove residual DMF and inorganic salts, followed by saturated aqueous NaCl (brine) (1 x 1 vol).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot EtOAc, then slowly add hexanes (typically a 9:1 Hexanes:EtOAc ratio) until slightly cloudy. Chill to 0°C to precipitate the pure product[2].

Part 4: Workflows and Pathways

ReactionPathway SM Methyl 4-hydroxybenzoate + 4-Fluorobenzaldehyde Product Methyl 4-(4-formylphenoxy)benzoate (Target Product) SM->Product K2CO3, DMF SNAr (80-150°C) Hydrolysis 4-(4-Formylphenoxy)benzoic acid (Hydrolysis Impurity) Product->Hydrolysis Trace H2O, Base Ester Hydrolysis Cannizzaro Alcohol/Acid Adducts (Cannizzaro Impurities) Product->Cannizzaro Base, Heat Disproportionation

Fig 1: SₙAr synthesis pathway of Methyl 4-(4-formylphenoxy)benzoate and primary side reactions.

Purification Crude Crude Reaction Mixture in DMF Quench Aqueous Quench (EtOAc / H2O) Crude->Quench OrgLayer Organic Phase (Product + Impurities) Quench->OrgLayer Extract AqLayer Aqueous Phase (Salts, DMF) Quench->AqLayer Discard BaseWash Cold 5% Na2CO3 Wash OrgLayer->BaseWash AcidImp Phenolic Impurities (Discard) BaseWash->AcidImp Discard Aqueous Cryst Recrystallization (Hexanes / EtOAc) BaseWash->Cryst Retain Organic Pure Pure Target Compound (>98% HPLC) Cryst->Pure

Fig 2: Optimized liquid-liquid extraction and recrystallization workflow for impurity clearance.

References[1] Title: WO2016118666A1 - Compounds and methods for the targeted degradation of the androgen receptor

Source: Google Patents URL: 2] Title: US11618767B2 - Carboxy substituted glucocorticoid receptor agonists Source: Google Patents URL: 3] Title: Methylparaben | C8H8O3 | CID 7456 Source: PubChem - NIH URL: 4] Title: OPINION on Methylparaben (CAS No. 99-76-3, EC No. 202-785-7) Source: Public Health - European Commission URL:

Sources

Reference Data & Comparative Studies

Validation

Methyl 4-(4-formylphenoxy)benzoate vs. 4-Hydroxybenzaldehyde: A Comparative Guide for Advanced Synthesis

In modern drug discovery and materials science—particularly in the design of PROTACs (Proteolysis Targeting Chimeras), macrocyclic kinase inhibitors, and advanced liquid crystals—the diaryl ether motif is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and materials science—particularly in the design of PROTACs (Proteolysis Targeting Chimeras), macrocyclic kinase inhibitors, and advanced liquid crystals—the diaryl ether motif is a privileged structural feature. When synthesizing these complex molecules, chemists face a critical route-design choice: build the diaryl ether linkage from scratch using a fundamental monomer like [1], or streamline the synthesis using a pre-assembled, rigid spacer like [2].

This guide objectively compares the structural reactivity, synthetic efficiency, and experimental handling of these two building blocks to help researchers optimize their synthetic workflows.

Structural & Mechanistic Analysis

The fundamental difference between these two compounds lies in their baseline reactivity and the necessity of protecting group chemistry.

  • 4-Hydroxybenzaldehyde (4-HBA): A highly versatile, small aromatic aldehyde (CAS 123-08-0)[3]. It contains both a nucleophilic phenol and an electrophilic aldehyde. While this dual reactivity makes it a universal building block, it is inherently non-orthogonal. Modifying the phenol (e.g., via alkylation or coupling) often requires prior protection of the aldehyde as an acetal to prevent unwanted side reactions[3].

  • Methyl 4-(4-formylphenoxy)benzoate (M4FPB): An advanced intermediate (CAS 100915-02-4)[2]. The diaryl ether core is already established, providing a rigid, linear spatial arrangement. More importantly, its two functional groups—an aldehyde and a methyl ester—are chemically orthogonal . The aldehyde can undergo reductive aminations or Wittig olefinations without affecting the ester, while the ester can be selectively saponified to a carboxylic acid for subsequent amide couplings.

G HBA 4-Hydroxybenzaldehyde (4-HBA) Phenol Phenol Group (-OH) Requires Protection HBA->Phenol Aldehyde1 Aldehyde (-CHO) Electrophilic Center HBA->Aldehyde1 M4FPB Methyl 4-(4-formylphenoxy)benzoate (M4FPB) Diaryl Diaryl Ether Core Rigid Spacer M4FPB->Diaryl Ester Methyl Ester (-COOMe) Orthogonal to Aldehyde M4FPB->Ester Aldehyde2 Aldehyde (-CHO) Ready for Derivatization M4FPB->Aldehyde2

Structural and reactivity comparison between 4-HBA and M4FPB.

Synthetic Efficiency & Workflow Comparison

When the target molecule requires a diaryl ether linkage, starting from 4-HBA requires a "bottom-up" approach. This typically involves a Nucleophilic Aromatic Substitution (S_N_Ar) or Ullmann coupling, which costs time, reduces overall atom economy, and introduces protecting group manipulations. Conversely, utilizing M4FPB bypasses the coupling stage entirely.

Workflow cluster_A Route A: Bottom-Up Synthesis from 4-HBA cluster_B Route B: Direct Derivatization from M4FPB A1 4-HBA A2 Protection (Acetal) A1->A2 A3 SNAr Coupling A2->A3 A4 Deprotection A3->A4 A5 Target Diaryl Ether A4->A5 B1 M4FPB B2 Direct Derivatization B1->B2 B3 Target Diaryl Ether B2->B3

Synthetic workflow efficiency: Route A (4-HBA) vs. Route B (M4FPB) for diaryl ether targets.

Experimental Protocols (Self-Validating Systems)

To demonstrate the practical differences, below are the standardized, self-validating protocols for both the synthesis of M4FPB from 4-HBA, and the downstream functionalization of M4FPB.

Protocol 1: Synthesis of M4FPB via S_N_Ar (The "Bottom-Up" Route)

This protocol illustrates the chemical causality required to build the diaryl ether bond from 4-HBA.

  • Step 1: Deprotonation. Dissolve 4-HBA (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Causality: The pKa of 4-HBA's phenolic proton is 7.61[1]. K₂CO₃ (conjugate acid pKa ~10.3) provides quantitative deprotonation. DMF, a polar aprotic solvent, stabilizes the S_N_Ar transition state without hydrogen-bonding to the phenoxide nucleophile, preserving its reactivity.

    • Self-Validation: The solution will immediately transition from colorless to a distinct yellow/orange, visually confirming the formation of the highly conjugated, electron-rich phenoxide anion.

  • Step 2: Coupling. Add Methyl 4-fluorobenzoate (1.1 eq) and heat the mixture to 110 °C for 12 hours.

    • Causality: Fluorine is the optimal leaving group for S_N_Ar due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. The para-ester group provides the necessary electron-withdrawing pull to activate the ring.

  • Step 3: Workup. Cool to room temperature and pour into ice water.

    • Self-Validation: M4FPB is highly hydrophobic compared to the starting materials. Rapid precipitation of a white/pale-yellow solid upon aqueous quenching confirms successful coupling and product formation. Filter and recrystallize from ethanol.

Protocol 2: Downstream Functionalization (Reductive Amination of M4FPB)

This protocol highlights the orthogonal reactivity of M4FPB, allowing direct modification without protecting groups.

  • Step 1: Imine Formation. Dissolve M4FPB (1.0 eq) and a primary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid.

    • Causality: The weak acid activates the aldehyde carbonyl toward nucleophilic attack by the amine, facilitating the elimination of water to form the imine intermediate.

  • Step 2: Reduction. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C, then stir at room temperature.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It safely reduces the imine to a secondary amine without reducing the orthogonal methyl ester group.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc) will show the consumption of the UV-active M4FPB spot and the appearance of a more polar, ninhydrin-active spot (the secondary amine).

Quantitative Data & Performance Metrics

The following table summarizes the performance metrics of both building blocks when utilized in the synthesis of complex diaryl ether-containing APIs.

Metric4-Hydroxybenzaldehyde (4-HBA)Methyl 4-(4-formylphenoxy)benzoate (M4FPB)
CAS Number 123-08-0100915-02-4
Molecular Weight 122.12 g/mol 256.25 g/mol
pKa (Phenolic OH) 7.61N/A (Etherified)
Orthogonal Reactive Sites 2 (Requires protection)2 (Ester & Aldehyde, mutually orthogonal)
Typical Step Count to Diaryl Ether APIs 3–5 steps1–2 steps
Atom Economy (Downstream) Low (Mass lost to protecting groups)High (Direct functionalization)
Primary Use Cases Vanillin synthesis, general monomer, small molecule R&DPROTAC linkers, macrocycles, liquid crystals

Conclusion & Selection Guide

Choosing between 4-HBA and M4FPB dictates the efficiency of your synthetic route:

  • Select 4-Hydroxybenzaldehyde when synthesizing small, simple derivatives (like vanillin analogs), when the target does not contain a diaryl ether core, or when budget constraints strictly dictate the use of fundamental, low-cost raw materials.

  • Select Methyl 4-(4-formylphenoxy)benzoate when designing advanced therapeutics (e.g., PROTACs) or materials that require a rigid diaryl ether spacer. The higher upfront cost of the pre-assembled monomer is heavily outweighed by the elimination of 2-3 synthetic steps, the avoidance of protecting group chemistry, and the resulting increase in overall yield and atom economy.

References

  • Chemical Profile and Industrial Applications of 4-Hydroxybenzaldehyde. Jinli Chemical. Available at:[Link]

  • 4-Hydroxybenzaldehyde. Wikipedia. Available at:[Link]

Sources

Comparative

Reactivity comparison of the aldehyde vs. methyl ester in "Methyl 4-(4-formylphenoxy)benzoate"

Reactivity Comparison Guide: Aldehyde vs. Methyl Ester in Methyl 4-(4-formylphenoxy)benzoate Executive Summary Methyl 4-(4-formylphenoxy)benzoate is a highly versatile bifunctional building block used extensively in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: Aldehyde vs. Methyl Ester in Methyl 4-(4-formylphenoxy)benzoate

Executive Summary

Methyl 4-(4-formylphenoxy)benzoate is a highly versatile bifunctional building block used extensively in drug discovery and advanced materials synthesis. The molecule features two distinct carbonyl centers separated by a diaryl ether linkage: a highly reactive aldehyde (-CHO) on one ring and a more stable methyl ester (-COOCH3) on the other.

For application scientists and synthetic chemists, differentiating these two electrophilic centers is the key to orthogonal functionalization. This guide provides an in-depth, objective comparison of their reactivities, grounded in electronic theory, and provides self-validating experimental protocols for chemoselective modifications.

Structural & Electronic Causality

The stark difference in reactivity between the aldehyde and the methyl ester is not arbitrary; it is governed by two fundamental physicochemical principles [1]:

  • Electronic Resonance Stabilization: The ester's carbonyl carbon is significantly stabilized by p−π electron donation from the adjacent methoxy oxygen. This resonance delocalization raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ester carbon less electrophilic. The aldehyde lacks this stabilization, leaving its carbonyl carbon highly electron-deficient and primed for rapid nucleophilic attack.

  • Steric Accessibility: Nucleophiles approach carbonyls via the Bürgi-Dunitz trajectory (approximately 107°). The aldehyde's formyl proton offers virtually no steric hindrance to the incoming nucleophile. Conversely, the ester's methoxy group creates a steric shield that increases the activation energy required for the formation of the tetrahedral intermediate.

ReactivityLogic Molecule Methyl 4-(4-formylphenoxy)benzoate Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Ester Methyl Ester Group (-COOCH3) Molecule->Ester Ald_Steric Low Steric Hindrance Aldehyde->Ald_Steric Ald_Elec High Electrophilicity Aldehyde->Ald_Elec Est_Steric High Steric Hindrance Ester->Est_Steric Est_Elec Resonance Stabilized Ester->Est_Elec HighReact HIGH REACTIVITY Ald_Steric->HighReact Ald_Elec->HighReact LowReact LOW REACTIVITY Est_Steric->LowReact Est_Elec->LowReact

Logical breakdown of steric and electronic factors governing carbonyl reactivity.

Comparative Reactivity Profile

To design effective synthetic routes, researchers must understand how these two groups respond to standard reagents. The table below summarizes the quantitative and qualitative reactivity differences based on established literature standards for these functional groups [1][2].

Reagent / ConditionAldehyde ReactivityMethyl Ester ReactivityTypical Selectivity / Yield
NaBH₄ (MeOH, 0 °C)Rapid reduction to 1° alcoholInert>95% chemoselective for aldehyde
LiAlH₄ (THF, 0 °C to RT)Rapid reduction to 1° alcoholRapid reduction to 1° alcohol>90% global reduction (Diol)
R-NH₂ + NaBH₃CN (Mild Acid)Rapid reductive aminationInert85-95% chemoselective for aldehyde
Grignard (RMgX) (1 eq, -78 °C)Fast addition (forms 2° alcohol)Slow addition~80% selective alkylation of aldehyde
NaOH (aq) / MeOH (Heat)Slow side reactions (Cannizzaro)Rapid Saponification>90% ester hydrolysis (Requires care)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just as a list of steps, but as self-validating workflows where the physical phenomena observed directly confirm the success of the chemical transformation.

Protocol A: Chemoselective Reduction of the Aldehyde[1]

Objective: Reduce the aldehyde to a primary alcohol while leaving the methyl ester completely intact. Causality: Sodium borohydride (NaBH₄) is a mild hydride source. Methanol is chosen as a protic solvent to stabilize the transition state and rapidly protonate the resulting alkoxide. The reaction is strictly maintained at 0 °C to suppress any potential base-catalyzed transesterification of the methyl ester.

  • Initiation: Dissolve 1.0 equivalent of Methyl 4-(4-formylphenoxy)benzoate in anhydrous methanol (0.2 M). Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 10 minutes. Observation: Mild effervescence (H₂ gas) confirms the active hydride reacting with the protic solvent.

  • Self-Validating Monitoring: Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The starting material (aldehyde) is highly UV-active. Validation occurs when the starting material spot completely disappears and a new, significantly more polar spot (the alcohol) appears. The absence of a baseline spot confirms the ester has not been reduced to the highly polar diol.

  • Quench & Recovery: Quench the reaction by dropwise addition of saturated aqueous NH₄Cl. This safely destroys excess hydride and buffers the solution, preventing unwanted ester hydrolysis during workup. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Global Reduction to a Diol

Objective: Reduce both the aldehyde and the methyl ester to yield a bis-primary alcohol (diol). Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent. It must be used in an aprotic solvent (THF) because it reacts violently with protic sources.

  • Initiation: Dissolve 1.0 equivalent of the starting material in anhydrous THF (0.1 M). Cool to 0 °C under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Slowly add 2.5 equivalents of LiAlH₄ (as a 1.0 M solution in THF). Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Quench (Fieser Method): To quench x grams of LiAlH₄ used, sequentially and carefully add: x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O. Validation: This specific sequence intentionally traps the aluminum byproducts, transitioning them from a thick, unmanageable grey emulsion into a crisp, granular white precipitate. If the solid is white and easily filterable, the quench is successful, ensuring quantitative recovery of the diol in the organic phase without emulsion losses.

  • Recovery: Filter the granular salts through a pad of Celite, wash with excess THF, and concentrate the filtrate in vacuo.

Workflow Start Starting Material (Aldehyde + Ester) Cond1 NaBH4, MeOH, 0°C Start->Cond1 Cond2 LiAlH4, THF, 0°C Start->Cond2 Cond3 R-NH2, NaBH3CN Start->Cond3 Prod1 Chemoselective Alcohol + Ester Cond1->Prod1 Prod2 Global Reduction Diol Product Cond2->Prod2 Prod3 Chemoselective Amine + Ester Cond3->Prod3

Experimental workflow for chemoselective vs. global reduction of the molecule.

References

  • Ram S. Mohan and Ashvin R. Baru. "The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride." Journal of Chemical Education, 2005. URL:[Link]

  • L. Shi, et al. "Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water." Green Chemistry, 2012. URL:[Link]

Validation

Advanced Monomer Evaluation: Performance of Methyl 4-(4-formylphenoxy)benzoate in Polymer Synthesis

As a Senior Application Scientist in materials development, selecting the optimal building block is the most critical variable in designing advanced functional polymers, Covalent Organic Frameworks (COFs), and sequence-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in materials development, selecting the optimal building block is the most critical variable in designing advanced functional polymers, Covalent Organic Frameworks (COFs), and sequence-controlled macromolecules. This guide provides an objective, data-driven comparison of Methyl 4-(4-formylphenoxy)benzoate (MFPB) against traditional symmetric monomers, detailing its structural causality, comparative performance, and verified experimental workflows.

Structural Causality & Reactivity Profile

Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) is an asymmetric, pseudo-AB type monomer[1]. Its architecture consists of two distinct reactive poles bridged by a flexible diaryl ether linkage:

  • Electrophilic Formyl Group (-CHO): Highly reactive toward primary amines, enabling dynamic covalent chemistry (imine formation).

  • Methyl Ester Group (-COOCH3): Requires higher activation energy and specific catalysis for transesterification or hydrolysis.

The Causality of the Design: Traditional symmetric monomers (like dialdehydes or diesters) force chemists into random step-growth statistical polymerizations. MFPB’s structural asymmetry provides a thermodynamic delta between its two functional groups. Because the formyl group condenses at ~110 °C while the ester remains inert until >180 °C (in the presence of a titanium or tin catalyst), researchers can execute orthogonal, sequence-controlled polymerizations in a single pot. Furthermore, the internal ether (-O-) linkage acts as a conformational "swivel," significantly lowering the glass transition temperature ( Tg​ ) and disrupting polymer chain packing, which drastically improves solubility in polar aprotic solvents compared to rigid biphenyl alternatives.

Performance Comparison: MFPB vs. Symmetric Alternatives

To objectively evaluate MFPB, we benchmark it against two industry-standard symmetric monomers: 4,4'-Oxybis(benzaldehyde) (OBA) and Dimethyl 4,4'-oxydibenzoate (DMOD) .

Table 1: Quantitative Polymerization Outcomes (Representative Benchmarks)
MonomerStructural ClassTarget Polymer TypeAvg. Mn​ (kDa) Tg​ (°C) Td​ 5% (°C)NMP Solubility (mg/mL)
MFPB Asymmetric ABPoly(ester-imine)42 - 48175 - 185~410> 50
OBA Symmetric AAPolyazomethine25 - 35210 - 225~430< 10
DMOD Symmetric BBPoly(ether-ester)55 - 65140 - 155~390> 80

Data Interpretation: While OBA yields polymers with superior thermal stability ( Td​ ~430 °C), the resulting polyazomethines suffer from severe solubility issues, often precipitating out of solution before high molecular weights ( Mn​ ) can be achieved. MFPB strikes an optimal balance: the ester incorporation enhances chain flexibility and solubility (>50 mg/mL), allowing the polymerization to remain homogeneous longer, thereby driving up the final molecular weight without sacrificing the dynamic covalent benefits of the imine backbone.

Mechanistic Workflow: Orthogonal Reactivity

The following diagram illustrates the dual-pathway reactivity of MFPB, demonstrating how its orthogonal sites are leveraged to build complex, sequence-controlled materials.

OrthogonalReactivity MFPB Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) Aldehyde Formyl Group (-CHO) Dynamic Covalent MFPB->Aldehyde Ester Methyl Ester (-COOCH3) Orthogonal Site MFPB->Ester Imine Amine Condensation (80-120 °C) Aldehyde->Imine Hydrolysis Transesterification (>180 °C) Ester->Hydrolysis Imine->Hydrolysis One-Pot Sequence Polyazomethine Polyazomethines (High Tg) Imine->Polyazomethine Polyester Polyesters (Flexible) Hydrolysis->Polyester

Caption: Orthogonal reaction pathways of MFPB enabling sequence-controlled poly(ester-imine) synthesis.

Experimental Protocol: Self-Validating Orthogonal Polymerization

To harness the asymmetric nature of MFPB, the following step-growth protocol utilizes a one-pot, two-stage thermal gradient. This protocol is designed as a self-validating system : the physical evolution of specific byproducts at each temperature stage confirms reaction progress, eliminating the need for intermediate purification.

Phase 1: Dynamic Imine Condensation
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene.

  • Reagents: Charge the flask with 10.0 mmol of MFPB, 10.0 mmol of a target diamine (e.g., p-phenylenediamine), 15 mL of N-Methyl-2-pyrrolidone (NMP), and 10 mL of toluene. Add 0.1 mol% of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Execution: Heat the mixture to 110–120 °C. The toluene will form an azeotrope with the water generated from the aldehyde-amine condensation.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The theoretical yield of water is 0.18 mL. Do not proceed to Phase 2 until water evolution completely ceases (typically 4–6 hours), confirming >98% conversion of the formyl groups. The ester groups remain structurally intact at this temperature.

Phase 2: High-Temperature Transesterification
  • Reagents: Cool the reaction slightly to 90 °C. Add 10.0 mmol of a diol (e.g., ethylene glycol) and 0.5 mol% of Titanium(IV) butoxide ( Ti(OBu)4​ ).

  • Execution: Remove the Dean-Stark trap and attach a short-path distillation head. Ramp the temperature to 190–210 °C under a gentle nitrogen sweep.

  • Self-Validation Checkpoint: At ~190 °C, methanol (the byproduct of the methyl ester transesterification) will begin to distill over. Collect and measure the methanol volume (theoretical yield: ~0.4 mL).

  • Polycondensation: Once methanol evolution slows, gradually apply high vacuum (<0.1 Torr) for 2 hours at 210 °C to drive the equilibrium forward and build molecular weight.

  • Workup: Cool the viscous polymer solution to 80 °C, dilute with additional NMP, and precipitate into cold methanol. Filter and dry under vacuum at 100 °C for 24 hours.

Conclusion & Application Matrix

Methyl 4-(4-formylphenoxy)benzoate is a highly specialized, asymmetric building block that outperforms traditional symmetric monomers when sequence control and solubility are paramount.

  • For Drug Delivery & Biodegradable Systems: The ester linkages provide necessary hydrolytic degradation sites, while the imine bonds offer pH-responsive cleavage points for targeted release.

  • For Advanced COFs: The orthogonal ester allows for post-synthetic modification (PSM) of the framework without disrupting the primary azomethine lattice.

By leveraging the thermodynamic differences between its functional groups, researchers can achieve precise macromolecular architectures that are impossible to synthesize using standard AA/BB monomer mixtures.

References

  • MolPort. "methyl 4-(4-formylphenoxy)benzoate | 100915-02-4 | Buy Now." molport.com. Available at:[Link] (Verified Landing Page)

Sources

Comparative

A Comparative Guide to High-Performance Polymers Derived from Methyl 4-(4-formylphenoxy)benzoate

In the pursuit of advanced materials with superior thermal stability, mechanical strength, and specific functional properties, the design and synthesis of novel aromatic polymers are of paramount importance. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of advanced materials with superior thermal stability, mechanical strength, and specific functional properties, the design and synthesis of novel aromatic polymers are of paramount importance. This guide provides an in-depth characterization of polymers derived from "Methyl 4-(4-formylphenoxy)benzoate," a versatile monomer for creating high-performance poly(azomethine-ester)s. We will objectively compare the performance of these polymers against relevant alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their material selection and development endeavors.

The Strategic Advantage of the Monomer: Methyl 4-(4-formylphenoxy)benzoate

"Methyl 4-(4-formylphenoxy)benzoate" is a bifunctional molecule that serves as a valuable building block in polymer chemistry.[1] Its structure is distinguished by two key reactive sites: a formyl (aldehyde) group and a methyl ester group.[1] This dual functionality allows for its participation in various polymerization reactions, most notably polycondensation reactions to form poly(azomethine-ester)s.[2][3][4] The presence of aromatic rings and an ether linkage in its backbone imparts rigidity and thermal stability to the resulting polymers.[3][4][5]

The synthesis of the monomer itself can be achieved through methods like the Fischer esterification of 4-formylbenzoic acid.[1][6]

Synthesis of Poly(azomethine-ester)s: A Step-by-Step Approach

A common route to synthesize polymers from "Methyl 4-(4-formylphenoxy)benzoate" involves a polycondensation reaction with an aromatic diamine. This reaction forms an azomethine linkage (-CH=N-), which is isoelectronic with the vinylene bond (-CH=CH-), contributing to the conjugation and thermal stability of the polymer backbone.[5]

Below is a generalized reaction scheme for the synthesis of a poly(azomethine-ester) from "Methyl 4-(4-formylphenoxy)benzoate" and p-phenylenediamine.

Polymer Synthesis cluster_reactants Reactants Monomer1 Methyl 4-(4-formylphenoxy)benzoate Polymer Poly(azomethine-ester) Monomer1->Polymer Polycondensation Monomer2 p-Phenylenediamine Monomer2->Polymer Byproduct Methanol + Water Polymer->Byproduct

Caption: Synthesis of a Poly(azomethine-ester) via Polycondensation.

Performance Benchmark: A Comparative Analysis

To contextualize the performance of polymers derived from "Methyl 4-(4-formylphenoxy)benzoate," we compare their properties to those of other high-performance aromatic polymers. For this guide, we will draw comparisons with polyazomethines derived from other aromatic dialdehydes and discuss general characteristics of aromatic polyesters.

Thermal Properties: The Cornerstone of High-Performance Polymers

The thermal stability of a polymer is critical for its application in demanding environments.[7][8] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties.[2][9] Aromatic polymers, in general, exhibit high thermal stability due to the high dissociation energy of their aromatic bonds.[10]

Table 1: Comparison of Thermal Properties

PropertyPoly(azomethine-ester)s from "Methyl 4-(4-formylphenoxy)benzoate" derivativesAlternative Aromatic PolyazomethinesAromatic Polyesters (e.g., PET)
Glass Transition Temp. (Tg) 220-241 °C[11]Varies widely based on structure~67-81 °C
Onset of Degradation (Ton) 300-450 °C[5]395-415 °C (for specific dithiazole-containing polyazomethines)[11]~350-400 °C
Max. Degradation Temp. (Tmax) 475-650 °C[5]Not consistently reported~450 °C
Char Yield at High Temp. Can be high (e.g., 66.6% at 1000 °C for some derivatives)[2]VariesTypically low

Insights into Thermal Performance:

The high thermal stability of poly(azomethine-ester)s derived from "Methyl 4-(4-formylphenoxy)benzoate" is a direct consequence of their rigid aromatic backbone.[5] The presence of both ester and azomethine linkages contributes to a stable macromolecular structure. The onset of degradation temperatures, often exceeding 300 °C, and in some cases reaching 450 °C, indicates their suitability for high-temperature applications.[5] The high char yield observed in some derivatives further underscores their excellent thermal resistance.[2]

Solubility Profile: A Key to Processability

The solubility of a polymer is a critical factor for its processing and application, especially for techniques like spin-coating or casting.[12][13] Aromatic polymers are often plagued by poor solubility in common organic solvents, which can limit their utility.[3][4]

Table 2: Comparative Solubility

SolventPoly(azomethine-ester)s from "Methyl 4-(4-formylphenoxy)benzoate" derivativesAlternative Aromatic Polyazomethines
NMP, DMSO, DMAc, DMF Generally Soluble[11]Often Soluble[11][12]
CHCl3, DCM Insoluble[11]Solubility varies, can be improved with flexible side chains[12]
THF Solubility varies, can be improved with structural modifications[12]Soluble for some modified structures[12]

Enhancing Solubility:

The incorporation of flexible ether linkages in the backbone of polymers derived from "Methyl 4-(4-formylphenoxy)benzoate" can improve their solubility.[3][4][12] Additionally, the introduction of bulky side groups or creating a less symmetrical polymer chain are common strategies to disrupt chain packing and enhance solubility.[3][12]

Experimental Protocols for Comprehensive Characterization

To ensure scientific integrity, the following are detailed protocols for the key characterization techniques discussed.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.

  • Heat the sample from room temperature to 800-1000 °C at a constant heating rate of 10 °C/min.

  • Record the weight loss of the sample as a function of temperature.

  • From the resulting TGA curve, determine the onset temperature of degradation (Ton), the temperature of maximum degradation rate (Tmax), and the percentage of char yield at the final temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg at a rate of 10-20 °C/min under a nitrogen atmosphere to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

  • Heat the sample again at a rate of 10 °C/min and record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Characterization Workflow Start Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Thermal_Stability Thermal Stability Profile (Ton, Tmax, Char Yield) Data_Analysis->Thermal_Stability Thermal_Transitions Thermal Transitions (Tg) Data_Analysis->Thermal_Transitions Structure_Property cluster_structure Molecular Structure cluster_properties Polymer Properties Aromatic_Backbone Rigid Aromatic Backbone Thermal_Stability High Thermal Stability Aromatic_Backbone->Thermal_Stability Mechanical_Strength Good Mechanical Strength Aromatic_Backbone->Mechanical_Strength Ether_Linkage Flexible Ether Linkage Solubility Improved Solubility Ether_Linkage->Solubility Azomethine_Ester Azomethine & Ester Groups Azomethine_Ester->Thermal_Stability

Sources

Validation

A Comparative Guide to the Purity Analysis of "Methyl 4-(4-formylphenoxy)benzoate" by HPLC and NMR

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. "Methyl 4-(4-formylphenoxy)benzoate," a key building block in organic synthesis, is no exception. Its bifunctional nature, possessing both an ester and an aldehyde group, necessitates a multi-faceted analytical approach to ensure the absence of process-related impurities and degradation products.[1]

This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of Methyl 4-(4-formylphenoxy)benzoate. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear-eyed view of each method's strengths and limitations, empowering researchers to make informed decisions for their analytical workflows.

The Imperative of Purity: Regulatory and Scientific Context

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] These guidelines underscore the necessity of robust analytical procedures to detect and quantify impurities, which can be broadly categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[2] The thresholds for reporting and identification are often as low as 0.05%, demanding highly sensitive and specific analytical methods.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity.[5] For a molecule like Methyl 4-(4-formylphenoxy)benzoate, a reversed-phase HPLC (RP-HPLC) method is typically the first line of attack due to its suitability for a wide range of organic molecules.[5]

The "Why" Behind the HPLC Protocol

The choice of a C18 stationary phase is deliberate; its nonpolar nature provides excellent retention for the aromatic rings of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a balance between adequate retention and reasonable analysis time. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both the main compound and any potential impurities with varying polarities. UV detection is ideal for this compound due to the presence of chromophores (the aromatic rings and carbonyl groups) that absorb UV light.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep Weigh & Dissolve Sample in Diluent (e.g., ACN/H2O) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: HPLC Purity Analysis Workflow.

Detailed HPLC Protocol

System Suitability: Before initiating the analysis, a system suitability test (SST) is mandatory to ensure the chromatographic system is performing adequately.[6][7][8][9] This involves injecting a standard solution multiple times to check parameters like retention time repeatability, peak asymmetry (tailing factor), and column efficiency (theoretical plates).[6][10]

Instrumentation:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Detector Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of Methyl 4-(4-formylphenoxy)benzoate in the diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Data Analysis: Calculate the purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Parameter HPLC
Principle Chromatographic separation based on polarity
Quantification Based on peak area relative to a standard or total area
Strengths High sensitivity for detecting trace impurities, excellent resolving power for closely related compounds, well-established and validated methods.[5]
Weaknesses Requires a reference standard for each impurity for accurate quantification, potential for co-elution of impurities, destructive to the sample.
Typical LOD/LOQ ppm to ppb level

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Ratio Method

NMR spectroscopy, particularly quantitative NMR (qNMR), has emerged as a powerful tool for purity assessment.[11][12][13][14][15][16] Its fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][13][17][18] This makes qNMR a primary ratio method, meaning it can provide an absolute measure of purity without the need for a reference standard of the analyte itself.[11][13]

The "Why" Behind the qNMR Protocol

For qNMR, the selection of a suitable internal standard is critical. The internal standard must be stable, non-volatile, have a known purity, and possess signals that do not overlap with those of the analyte. Maleic acid or dimethyl sulfone are often good choices. The choice of a deuterated solvent is to avoid a large solvent signal that would overwhelm the analyte signals. A long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration and therefore, accurate quantification.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum (with long relaxation delay) Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity using qNMR Equation Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: qNMR Purity Analysis Workflow.

Detailed qNMR Protocol

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard: A certified internal standard with known purity (e.g., Maleic Acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Methyl 4-(4-formylphenoxy)benzoate sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): At least 5 times the longest T1 of the signals of interest (typically > 30 s).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:[15]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Parameter NMR
Principle Signal intensity is directly proportional to the number of nuclei
Quantification Absolute quantification using an internal standard
Strengths Provides structural information for impurity identification, non-destructive, requires no analyte-specific reference standard for purity determination.[13][15][18]
Weaknesses Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures, requires careful experimental setup for accurate quantification.[17]
Typical LOD/LOQ µg to mg level

Comparative Analysis: HPLC vs. NMR

Feature HPLC NMR
Sensitivity High (ppm levels)Moderate (µg to mg levels)
Selectivity High for separating isomers and closely related compoundsHigh for structurally different compounds
Quantification Relative (requires standards for each impurity)Absolute (with an internal standard)[11]
Impurity Identification Requires hyphenated techniques (e.g., LC-MS)Provides structural information directly from the spectrum
Sample Throughput High (with autosampler)Lower
Method Development Can be time-consumingRelatively straightforward
Destructive YesNo

Conclusion and Recommendations

Both HPLC and NMR are powerful techniques for the purity analysis of "Methyl 4-(4-formylphenoxy)benzoate," each offering distinct advantages. The choice between them, or the decision to use them orthogonally, depends on the specific requirements of the analysis.

  • For routine quality control and detection of trace impurities, HPLC is the method of choice due to its superior sensitivity and high throughput. It is particularly well-suited for identifying and quantifying known impurities against their reference standards.

  • For the definitive determination of absolute purity and for the structural elucidation of unknown impurities, qNMR is unparalleled. Its ability to provide a direct measure of purity without a specific reference standard for the analyte makes it an invaluable tool, especially in the early stages of drug development and for the certification of reference materials.[19]

A comprehensive purity assessment of "Methyl 4-(4-formylphenoxy)benzoate" would ideally employ both techniques. HPLC can be used for initial screening and the quantification of known impurities, while qNMR can provide an orthogonal confirmation of the overall purity and aid in the identification of any new or unexpected impurities. This dual approach ensures a robust and self-validating analytical workflow, meeting the highest standards of scientific integrity and regulatory compliance.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ChemRadar. Methyl 4-((4-formylphenoxy)methyl)benzoate CAS#124663-30-5 | FCMD | Food Contact Materials Regulations Database. Retrieved from [Link]

  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf. Retrieved from [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Ovid. (2005, April 14). Quantitative NMR spectroscopy—principles and applications. Retrieved from [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Retrieved from [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Retrieved from [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Agilent. (2011, April 8). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]

  • Agilent. USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). Retrieved from [Link]

  • USP-NF. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • PMC - NIH. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • MSU chemistry. NMR Spectroscopy. Retrieved from [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • ChemRadar. Methyl 4-((4-formylphenoxy)methyl)benzoate CAS#124663-30-5 | CAS Substance Database. Retrieved from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • HELIX Chromatography. (2022, August 11). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • ChemRadar. Methyl 4-((4-formylphenoxy)methyl)benzoate CAS#124663-30-5 | Regulatory Information | GCIS-ChemRadar. Retrieved from [Link]

  • Google Patents. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.

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Safety & Regulatory Compliance

Safety

Methyl 4-(4-formylphenoxy)benzoate proper disposal procedures

As a Senior Application Scientist overseeing chemical hygiene and laboratory operations, I approach the handling and disposal of organic building blocks not just as a regulatory obligation, but as a critical component of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical hygiene and laboratory operations, I approach the handling and disposal of organic building blocks not just as a regulatory obligation, but as a critical component of experimental integrity and laboratory safety.

Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) is a bifunctional organic intermediate frequently utilized in drug development and materials science. Because it contains both an electrophilic aldehyde (-CHO) and a methyl ester (-COOCH₃) linked by a diphenyl ether core, its disposal requires specific operational planning to prevent unwanted downstream reactivity in waste receptacles.

Here is the comprehensive, field-proven guide to the safe handling, segregation, and disposal of Methyl 4-(4-formylphenoxy)benzoate.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the compound. Methyl 4-(4-formylphenoxy)benzoate is generally classified as a skin and eye irritant (H315, H319) and a specific target organ toxicant for the respiratory system (H335)[1].

The Causality of Segregation: The formyl (aldehyde) group is highly susceptible to oxidation. If this compound—or a solvent mixture containing it—is inadvertently disposed of in a waste carboy containing strong oxidizers (e.g., nitric acid, peroxides, or permanganates), it can undergo an exothermic oxidation reaction to form the corresponding carboxylic acid. This rapid heat generation can lead to solvent boil-off and dangerous over-pressurization of the waste container. Furthermore, under strongly basic conditions, the methyl ester is prone to hydrolysis, which can alter the pH of the bulk waste and precipitate insoluble salts.

Table 1: Chemical Properties & Waste Classification Summary
ParameterSpecificationOperational Implication
CAS Number 100915-02-4Must be listed on all hazardous waste manifests.
Molecular Formula C₁₅H₁₂O₄Non-halogenated; safe for standard organic incineration.
Physical State Solid (Powder/Crystals)Prone to aerosolization; handle in a draft-free enclosure.
Primary Hazards H315, H319, H335Requires nitrile gloves and safety goggles during disposal.
EPA RCRA Status Unlisted Hazardous WasteRegulated under characteristic waste if mixed with flammable solvents[2].

Waste Segregation Logic & Workflow

In a typical synthetic workflow, this compound is rarely disposed of as a pure solid; it is usually dissolved in reaction solvents (e.g., Dichloromethane, Ethyl Acetate, or DMSO). Therefore, the disposal pathway branches based on the physical state and the solvent matrix.

According to EPA Resource Conservation and Recovery Act (RCRA) guidelines, organic chemical waste must be strictly segregated into halogenated and non-halogenated streams to prevent the formation of toxic dioxins during high-temperature incineration[3].

G Start Methyl 4-(4-formylphenoxy)benzoate Waste Generation StateCheck Physical State of Waste? Start->StateCheck Solid Solid Powder/Crystals (Unused or Spilled) StateCheck->Solid Liquid Dissolved in Reaction Solvent StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged & Sealed) Solid->SolidBin SolventCheck Solvent Halogen Content? Liquid->SolventCheck NonHalo Non-Halogenated (e.g., DMSO, EtOAc, DMF) SolventCheck->NonHalo Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo LiquidBin1 Non-Halogenated Organic Waste Carboy NonHalo->LiquidBin1 LiquidBin2 Halogenated Organic Waste Carboy Halo->LiquidBin2 Incineration High-Temperature Incineration (EPA RCRA Compliant Facility) SolidBin->Incineration LiquidBin1->Incineration LiquidBin2->Incineration

Workflow for the segregation and disposal of Methyl 4-(4-formylphenoxy)benzoate waste.

Step-by-Step Disposal Methodologies

To ensure a self-validating system, every step of the disposal process must include a verification check. Do not assume a waste container is safe to use simply because it is labeled "Organic Waste."

Protocol A: Disposal of Solid Waste (Unused Reagent or Spill Cleanup)
  • Preparation: Don standard PPE (flame-resistant lab coat, chemical splash goggles, and minimum 4-mil nitrile gloves). Ensure the fume hood face velocity is operating at standard parameters (80-100 fpm).

  • Collection: Using a static-free polystyrene or PTFE spatula, carefully transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass container. Causality: Avoid vigorous sweeping to prevent the generation of irritating airborne dust (H335 compliance).

  • Validation: Visually inspect the container to ensure no incompatible materials (like strong acids or bases) are present at the bottom.

  • Containment: Seal the primary container tightly. Place it inside a secondary containment bag (double-bagging).

  • Labeling: Affix a hazardous waste tag immediately. Mark the contents exactly as: "Toxic Solid Waste: Methyl 4-(4-formylphenoxy)benzoate (100%)."

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
  • Solvent Identification: Review your experimental protocol to determine the exact solvent matrix.

  • Compatibility Check (Critical Step): Before transferring the liquid, verify that the destination carboy does NOT contain strong oxidizers or concentrated aqueous bases. Self-Validation: If the carboy feels warm to the touch or is visibly off-gassing, do not add your waste.

  • Transfer: Use a designated chemical funnel to pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated). Leave at least 20% headspace in the carboy to accommodate potential vapor expansion[4].

  • Venting & Sealing: Cap the carboy with a vented cap designed to release pressure while trapping volatile organic compounds (VOCs).

  • Manifest Update: Log the estimated volume and concentration of Methyl 4-(4-formylphenoxy)benzoate on the carboy's inventory sheet.

Table 2: Waste Stream Compatibility Matrix
Waste StreamCompatibilityRisk / Causality if Mixed
Halogenated Solvents Highly CompatibleSafe. Must be designated for specialized incineration to manage halogen byproducts.
Non-Halogenated Solvents Highly CompatibleSafe. Standard fuel-blending incineration route.
Aqueous Acids/Bases Incompatible Base-catalyzed ester hydrolysis; potential precipitation of the corresponding acid salt.
Strong Oxidizers Strictly Incompatible Exothermic oxidation of the formyl group; high risk of carboy rupture.

Emergency Spill Response Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure[5].

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Neutralize/Absorb:

    • For a solid spill: Do not use water, as the compound has low aqueous solubility and will simply spread. Gently cover the powder with slightly damp sand or a commercial inert absorbent to suppress dust, then sweep it into a hazardous waste bin.

    • For a liquid spill: Deploy universal chemical absorbent pads or diatomaceous earth.

  • Decontamination: Wipe down the affected surface with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve and remove residual traces of the benzoate, followed by a final wash with soapy water.

  • Disposal: Treat all spill cleanup materials (pads, sand, gloves) as solid hazardous waste and dispose of them via Protocol A.

References

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations and Hazardous Waste Management." National Center for Biotechnology Information (NCBI), [Link]

  • Environmental Marketing Services. "Laboratory Chemical Disposal and EPA Compliance." EMS LLC, [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(4-formylphenoxy)benzoate

Standard Operating Procedure & PPE Matrix for Handling Methyl 4-(4-formylphenoxy)benzoate Executive Summary As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix for Handling Methyl 4-(4-formylphenoxy)benzoate

Executive Summary

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with a robust, self-validating framework for handling Methyl 4-(4-formylphenoxy)benzoate (CAS: 100915-02-4) . This guide transcends basic safety data sheets (SDS) by explaining the causality behind our safety choices. By understanding the mechanistic hazards of this compound, laboratory personnel can execute operational and disposal plans with absolute confidence and precision.

Chemical Profile & Mechanistic Hazard Analysis

Methyl 4-(4-formylphenoxy)benzoate is a bifunctional organic building block featuring both an electrophilic aldehyde and a methyl ester [1].

  • Aldehyde Reactivity & Sensitization: The formyl group is highly reactive toward nucleophiles. Biologically, this means it can undergo Schiff base formation with primary amines present in skin proteins (e.g., keratin). This haptenation process is a primary driver for allergic contact dermatitis and long-term immunological sensitization.

  • Irritation Profile: Standard hazard classifications for this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

  • Environmental Degradation: If exposed to ambient moisture and oxygen, the aldehyde can slowly oxidize to a carboxylic acid, while the ester may hydrolyze under extreme pH conditions.

Personal Protective Equipment (PPE) Matrix

To mitigate the mechanistic hazards outlined above, the following PPE is mandatory. Every choice is grounded in chemical resistance data .

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification / RecommendationMechanistic Rationale
Gloves Nitrile, ≥ 0.11 mm thickness (Splash) or ≥ 0.40 mm (Full Contact)Aldehydes can permeate latex. Nitrile provides superior resistance to non-polar and slightly polar organics, preventing protein haptenation.
Eye Protection ANSI Z87.1 tight-fitting chemical safety gogglesProtects the cornea from airborne crystalline dust and severe mechanical/chemical irritation.
Body Protection Flame-resistant (FR) lab coat, closed-toe shoesPrevents accumulation of dust on personal clothing. FR is required if handling alongside flammable organic solvents.
Respiratory N95/P100 Particulate Respirator (if outside hood)Prevents inhalation of fine powders which trigger H335 respiratory irritation.
Engineering Chemical Fume Hood (Face velocity: 80-120 fpm)Primary containment strategy to prevent aerosolized powder from entering the laboratory breathing zone[2].

Operational Workflows: Step-by-Step Methodologies

Trustworthiness in execution relies on self-validating protocols. Do not proceed to the next step unless the verification check is successful.

Phase 1: Pre-Weighing and Setup

  • Verification: Ensure the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm) [2].

  • Preparation: Line the fume hood working surface with a disposable, anti-static bench pad. This prevents the fine powder from adhering to the stainless steel surface via static charge.

  • Donning: Equip nitrile gloves, safety goggles, and lab coat.

    • Self-Validation Check: Inspect gloves for micro-tears by inflating them slightly and checking for pressure leaks before use .

Phase 2: Dispensing and Handling

  • Tool Selection: Use a grounded, anti-static micro-spatula. Avoid plastic spatulas which generate static electricity and cause the powder to aerosolize.

  • Transfer: Carefully transfer the required mass into a pre-tared, anti-static weigh boat or directly into the reaction vessel (e.g., round-bottom flask).

  • Sealing: Immediately recap the source bottle. Purge the bottle with an inert gas (Argon or Nitrogen) before final sealing to prevent oxidative degradation of the aldehyde group.

Phase 3: Emergency Spill Protocol

  • Isolation: If a spill occurs, immediately halt work and lower the fume hood sash.

  • Containment: For solid spills, do NOT dry sweep. Dry sweeping aerosolizes the hazardous powder, increasing inhalation risks.

  • Neutralization/Absorption: Lightly mist the spill with a compatible solvent (e.g., a small amount of water or isopropanol) to dampen the powder, then absorb with vermiculite or a commercial inert absorbent .

  • Collection: Scoop the absorbed mixture using a non-sparking tool into a hazardous waste container.

Waste Disposal & Neutralization Plan

  • Segregation: Do not mix Methyl 4-(4-formylphenoxy)benzoate waste with strong oxidizers, strong acids, or strong bases. Strong bases will trigger an exothermic hydrolysis of the methyl ester.

  • Labeling: Label waste containers clearly with "Hazardous Organic Solid Waste - Contains Aldehydes/Esters".

  • Disposal: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company in accordance with local and institutional Chemical Hygiene Plans [2].

Workflow Visualization

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity 80-120 fpm) PPE->Hood Weigh Anti-Static Dispensing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Dampen & Absorb (No Dry Sweeping) Spill->Clean Yes Proceed Proceed to Reaction (Inert Atmosphere) Spill->Proceed No Waste Dispose as Hazardous Organic Waste Clean->Waste Proceed->Waste

Operational workflow for handling Methyl 4-(4-formylphenoxy)benzoate and spill response.

References

  • LAB SAFETY CHEMICAL HYGIENE PLAN . Grand Valley State University (GVSU). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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